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Stilbene oxide

Cat. No.: B101938
CAS No.: 17619-97-5
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-UHFFFAOYSA-N
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Description

Epoxide Functional Group in Organic Synthesis

Epoxides, also known as oxiranes, are a class of cyclic ethers that feature a three-membered ring containing one oxygen atom and two carbon atoms. numberanalytics.comtestbook.comchemistrytalk.orgjove.com This structural motif is central to the chemical identity and reactivity of compounds like stilbene (B7821643) oxide.

The defining feature of an epoxide is its three-membered ring. jove.comontosight.ai This cyclic ether structure approximates an equilateral triangle, which results in significant ring strain. jove.comwikipedia.org The bond angles within the ring are approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized tetrahedral carbons. masterorganicchemistry.combyjus.com This inherent strain makes epoxides significantly more reactive than their acyclic ether counterparts. wikipedia.orgbritannica.com

Key Properties of the Epoxide Functional Group
PropertyDescriptionSource
StructureThree-membered ring with two carbon atoms and one oxygen atom. chemistrytalk.org
General FormulaR₂C(O)CR₂ chemistrytalk.org
C-O Bond LengthApproximately 1.47 Å chemistrytalk.org
C-O Bond EnthalpyApproximately 350 kJ mol⁻¹ chemistrytalk.org
IR Spectroscopy PeaksStrong peaks typically appear at 750-880 cm⁻¹ and 810-950 cm⁻¹. chemistrytalk.org

The high reactivity of epoxides is a direct consequence of their significant ring strain. numberanalytics.commasterorganicchemistry.comtutorchase.com This strain is readily relieved through ring-opening reactions when attacked by nucleophiles. numberanalytics.comtutorchase.com The carbon atoms in the epoxide ring are electrophilic, making them susceptible to attack. lumenlearning.com

Epoxide ring-opening can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the structure of the epoxide. byjus.commt.com

Under basic or neutral conditions (SN2-like): A strong nucleophile will attack the less sterically hindered carbon atom. lumenlearning.comyoutube.com This backside attack leads to an inversion of stereochemistry at the site of attack. lumenlearning.com

Under acidic conditions (SN1-like): The oxygen atom is first protonated, creating a good leaving group. byjus.comyoutube.com The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. byjus.comyoutube.com This process can be considered a hybrid between an SN1 and SN2 mechanism. byjus.com

Epoxides can react with a wide array of nucleophiles, including water, alcohols, amines, and thiols, leading to the formation of various functionalized products. numberanalytics.comwikipedia.org

Three-Membered Cyclic Ether Ring Systems

Stilbene as a Parent Compound

Stilbene, also known as 1,2-diphenylethylene, serves as the foundational structure for stilbene oxide. ontosight.aiwiley-vch.de It is a diarylethene, characterized by a central ethylene (B1197577) bridge connecting two phenyl groups. wikipedia.org The name "stilbene" originates from the Greek word "stilbos," meaning "shining". wiley-vch.de

Stilbene exists as two geometric isomers: cis-stilbene (B147466) ((Z)-stilbene) and trans-stilbene (B89595) ((E)-stilbene). wikipedia.org These isomers exhibit distinct physical properties. wikipedia.orgquora.com

trans-Stilbene: The phenyl groups are located on opposite sides of the carbon-carbon double bond. wikipedia.org This configuration is more stable due to reduced steric hindrance, allowing the molecule to be more planar. wikipedia.orghpstar.ac.cn It is a crystalline solid at room temperature with a melting point of around 125 °C. wikipedia.org

cis-Stilbene: The phenyl groups are on the same side of the double bond. wikipedia.org This arrangement leads to significant steric hindrance, forcing the phenyl rings out of plane and preventing effective conjugation. wikipedia.org cis-Stilbene is a liquid at room temperature with a melting point of 5–6 °C. wikipedia.org

The two isomers can be interconverted, for instance, trans-stilbene can be converted to cis-stilbene through photochemical irradiation. wikipedia.orgicmp.lviv.ua

Comparison of cis- and trans-Stilbene Isomers
Propertycis-Stilbenetrans-StilbeneSource
StereochemistryPhenyl groups on the same side of the C=C bondPhenyl groups on opposite sides of the C=C bond wikipedia.org
Physical State at Room TemperatureLiquidCrystalline Solid wikipedia.org
Melting Point5–6 °C~125 °C wikipedia.org
StabilityLess stable due to steric hindranceMore stable wikipedia.org

The stereochemistry of stilbene is a critical factor in its reactions and the properties of its derivatives. rsc.orgacs.org For example, the epoxidation of trans-stilbene yields trans-stilbene oxide, a racemic mixture of two enantiomers. wikipedia.org Conversely, the epoxidation of cis-stilbene can produce both cis- and trans-epoxide products, with the achiral meso-compound, (1R,2S)-1,2-diphenyloxirane, arising from the cis-isomer. wikipedia.org

The stereochemical arrangement of functional groups on stilbene derivatives plays a vital role in their biological and chemical activities. rsc.org The coupling constants of the olefinic protons in NMR spectroscopy can be used to confirm the cis or trans geometry, with values of about 12 Hz for cis isomers and 16.0–16.5 Hz for trans isomers. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B101938 Stilbene oxide CAS No. 17619-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARCJQKUWGAZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID20937561
Record name 2,3-Diphenyloxirane
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

17619-97-5, 1689-71-0, 1439-07-2
Record name Stilbene oxide
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Synthesis Methodologies and Stereochemical Control in Stilbene Oxide Production

Epoxidation of Stilbene (B7821643) Precursors

The most direct route to stilbene oxide involves the epoxidation of the carbon-carbon double bond in stilbene. This can be accomplished through several oxidative methods, primarily categorized into peracid-mediated and transition metal-catalyzed epoxidations.

Peroxy acids (or peracids) are a class of reagents widely used for the epoxidation of alkenes. orientjchem.org The reaction involves the transfer of an oxygen atom from the peracid to the alkene, a process that is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comrsc.org

meta-Chloroperoxybenzoic acid (mCPBA) is a common and effective reagent for the epoxidation of stilbene. The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. The epoxidation of cis-stilbene (B147466) with mCPBA often yields cis-stilbene oxide, though with only moderate stereochemical retention due to competing side reactions that can lead to the formation of the more stable trans-stilbene (B89595) oxide and other by-products like benzaldehyde. In some cases, particularly with certain catalysts present, the reaction can favor the trans isomer; for instance, the epoxidation of cis-stilbene with mCPBA in the presence of a cobalt(III)-oxo cubane (B1203433) catalyst resulted in only 10.3% cis-stilbene oxide and 33.5% trans-stilbene oxide.

Peracetic acid and perbenzoic acid are also utilized in the synthesis of this compound. orgsyn.org The epoxidation of trans-stilbene with peroxymonophosphoric acid has been reported to produce trans-stilbene oxide with a 74% yield when conducted in dioxane. wikipedia.org The reaction of trans-stilbene with peracetic acid is noted to be slow, a characteristic of olefins conjugated with aromatic groups. orgsyn.orgorgsyn.org The use of commercially available peracetic acid solutions, often containing a small amount of sulfuric acid that is neutralized with sodium acetate, provides a practical method for this transformation. orgsyn.orgorgsyn.org

Interactive Data Table: Peracid-Mediated Epoxidation of Stilbene

Stilbene IsomerPeracidSolventProduct(s)Yield/RatioReference
trans-StilbenePeroxymonophosphoric acidDioxanetrans-Stilbene oxide74% wikipedia.org
trans-StilbenePeracetic acidAcetic acid/Methylene chloridetrans-Stilbene oxide78-83% orgsyn.org
cis-Stilbenetert-Butyl hydroperoxideNot specifiedcis-Stilbene oxide, trans-Stilbene oxide, Benzaldehyde0.8% : 13.5% : 6.1% wikipedia.org
cis-StilbenemCPBA / Cobalt(III)-oxo cubane catalystNot specifiedcis-Stilbene oxide, trans-Stilbene oxide, Benzaldehyde10.3% : 33.5% : 15.9%

The epoxidation of alkenes by peracids proceeds through an electrophilic oxygen transfer. chemtube3d.com The mechanism is concerted, involving a cyclic transition state often referred to as the "butterfly mechanism". rsc.orgcsbsju.edu In this process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peracid. lumenlearning.com Simultaneously, several bond-forming and bond-breaking events occur: the peracid's weak O-O bond cleaves, a new C-O bond forms with the alkene, the other C-O bond forms to complete the epoxide ring, and there is an intramolecular proton transfer from the peracid's hydroxyl group to its carbonyl oxygen. chemtube3d.comcsbsju.eduyoutube.com This concerted nature ensures that the oxygen atom is delivered to one face of the double bond, leading to a syn-addition. libretexts.org

To overcome some of the limitations of peracid-mediated methods and to achieve higher selectivity, transition metal catalysts are often employed. These systems can utilize a variety of oxidants, including iodosylbenzene (PhIO), hydrogen peroxide (H2O2), and tert-butyl hydroperoxide (TBHP). bohrium.com

Manganese-based catalysts, particularly Mn(III)-salen complexes, have proven to be highly effective for the stereoselective epoxidation of stilbene. For example, the epoxidation of cis-stilbene using a Mn(III)-salen-Cl catalyst with iodosylbenzene as the oxidant yielded a 92:8 ratio of cis- to trans-stilbene oxide, demonstrating excellent stereochemical control. The nature of the counterion on the manganese catalyst can significantly impact the selectivity. Ruthenium-based catalysts have also been used, with a Ru(pybox) system and PhI(OAc)2 oxidant giving trans-stilbene oxide in 80% yield from trans-stilbene. arkat-usa.org

Gold nanoparticle (AuNP) catalysts have also been investigated for stilbene epoxidation. sapub.org When AuNPs supported on titanium dioxide (AuNP@TiO2) were used with cumene (B47948) hydroperoxide (CHP) as the oxidant, cis-stilbene was converted to a mixture of cis- and trans-stilbene oxides. This outcome suggests a stepwise mechanism involving radical intermediates that allow for bond rotation.

Interactive Data Table: Transition Metal-Catalyzed Epoxidation of Stilbene

Stilbene IsomerCatalystOxidantProduct Ratio (cis:trans)YieldReference
cis-StilbeneMn(III)-salen-ClPhIO92:8Not specified
cis-StilbeneMn(III)-salen-PF6PhIO29:71Not specified
trans-StilbeneRuthenium-pybox complexPhI(OAc)2trans-oxide80% arkat-usa.org
cis-StilbeneAuNP@TiO2CHPMixture of cis and transNot specified

Transition Metal-Catalyzed Epoxidation

Gold Nanoparticle (AuNP)-Catalyzed Pathways

The use of supported gold nanoparticles (AuNPs) as catalysts for the epoxidation of stilbene has garnered considerable attention. sapub.org These systems often employ a co-oxidant and a solvent that can participate in the reaction mechanism. researchgate.netnih.govrsc.org

Stereochemical Outcome: cis- and trans-Stilbene Oxides

The catalytic epoxidation of cis-stilbene using supported gold nanoparticles, such as Au/TiO₂, typically results in a mixture of both cis- and trans-stilbene oxides. researchgate.netnih.govrsc.org This lack of complete stereochemical retention suggests a stepwise reaction mechanism rather than a concerted one. The formation of the more thermodynamically stable trans-isomer is often favored. For example, in one study using an Au/TiO₂ catalyst, the epoxidation of cis-stilbene yielded 16.3% trans-stilbene oxide and only 2.6% cis-stilbene oxide from an 18.7% conversion.

Conversely, when trans-stilbene is the substrate, AuNP-catalyzed epoxidation can proceed with high selectivity. For instance, the Au/TiO₂ reference catalyst from the World Gold Council has been shown to produce trans-stilbene oxide with selectivities up to 88%. researchgate.net

Table 1: Catalytic Performance in cis-Stilbene Epoxidation

Catalyst Conversion (%) Yield (cis-Stilbene Oxide, %) Yield (trans-Stilbene Oxide, %)
Au/TiO₂ 18.7 2.6 16.3
TiO₂ 48.0 0 0
No catalyst 0 0 0

Data sourced from a study on AuNP-catalyzed pathways.

Radical Intermediate Mechanisms

The mechanism of AuNP-catalyzed stilbene epoxidation is believed to proceed through radical intermediates. researchgate.netnih.govrsc.org In systems using cumene as a solvent and a hydroperoxide initiator, cumyl peroxyl radicals are generated. researchgate.netnih.govrsc.org Electron Paramagnetic Resonance (EPR) studies have confirmed the presence of oxygen-centered radicals in these reaction mixtures.

The prevailing mechanistic proposal suggests that these oxygen-centered radicals activate the surface of the gold nanoparticles. researchgate.netnih.govrsc.org This activation leads to the formation of reactive surface oxygen species which are responsible for the epoxidation of the stilbene molecule. researchgate.netnih.govrsc.org The reaction of stilbene with these surface-bound species forms a radical intermediate, which allows for partial rotation around the carbon-carbon single bond before the final ring-closing step to form the epoxide. This rotation is the key step that leads to the partial isomerization from the cis- to the trans-epoxide.

Surface-Mediated Oxygen Transfer

The surface of the gold nanoparticle is crucial for the oxygen transfer to the alkene. The decomposition of peroxyl radicals on the AuNP surface is thought to generate surface-bound oxygen species (e.g., Au–O·). It is these species, rather than free radicals in solution, that are believed to be the primary oxidizing agents for the stilbene. This is supported by the observation that in the absence of the supported AuNP catalyst, no epoxidation occurs. Furthermore, while a support like TiO₂ alone can lead to the degradation of the starting material, it does not produce any epoxide, highlighting the unique catalytic role of the gold nanoparticles in facilitating the specific surface-mediated oxygen transfer.

Manganese(III)-Salen Catalysts

Manganese(III)-salen complexes are highly effective catalysts for the stereoselective epoxidation of alkenes, including stilbene. These catalysts can activate oxygen donors like iodosylbenzene (PhIO) to achieve efficient oxygen transfer. A notable study demonstrated that the epoxidation of cis-stilbene using a Mn(III)-salen-Cl catalyst with PhIO as the oxidant resulted in a 92:8 ratio of cis- to trans-stilbene oxide, showcasing excellent stereochemical control. The choice of counterion on the manganese complex can also influence the selectivity of the reaction. The mechanism is thought to involve a high-valent manganese-oxo species that acts as the active oxidant. researchgate.net

Cobalt-Based Catalysts (e.g., Cobalt(III)-oxo cubane clusters)

Cobalt-based catalysts, such as cobalt(III)-oxo cubane clusters with the general formula [Co₄O₄(O₂CR)₄L₄], have also been investigated for stilbene epoxidation. nih.govias.ac.in These catalysts can utilize oxidants like meta-chloroperoxybenzoic acid (mCPBA).

The mechanism for cobalt-catalyzed epoxidation is also believed to involve radical intermediates. However, these systems generally exhibit lower stereochemical retention compared to their manganese-salen counterparts. For instance, the epoxidation of cis-stilbene using a cobalt(III)-oxo cubane cluster and mCPBA yielded only 10.3% cis-stilbene oxide, while the major product was trans-stilbene oxide at 33.5%. This indicates a significant degree of isomerization during the catalytic cycle, likely due to a longer-lived radical intermediate that allows for bond rotation before epoxide formation.

Table 2: Comparison of Catalytic Methods for cis-Stilbene Epoxidation

Method Catalyst/Oxidant cis/trans Ratio Yield (%)
Peracid (mCPBA) None 57:43 62.4
Mn(III)-salen-Cl PhIO 92:8 85.0
Co(III)-oxo cubane mCPBA 24:76 44.2

Data compiled from comparative studies.

Ruthenium-Catalyzed Alkene Metathesis in Tandem Reactions

A more advanced approach to producing specific this compound isomers involves tandem reactions that combine ruthenium-catalyzed alkene metathesis with enzymatic epoxidation. researchgate.netillinois.eduacs.org Alkene metathesis, a powerful tool for forming carbon-carbon double bonds, can be used to generate a desired stilbene isomer in situ. researchgate.netuwindsor.ca

In one developed system, a mixture of stilbene-derived alkenes can be converted into a single epoxide product. researchgate.net This is achieved by coupling a ruthenium-carbene complex, which catalyzes the metathesis reaction, with a biocatalyst like a P450 monooxygenase, which performs the subsequent enantioselective epoxidation. researchgate.net A key challenge in this tandem system is controlling the competing metathesis reactions. For example, the self-metathesis of Z-stilbene to the more stable E-stilbene must be managed to efficiently produce the desired epoxide from the Z-isomer. illinois.edu By carefully selecting the ruthenium catalyst and reaction conditions, it is possible to favor the epoxidation of the target alkene and minimize the formation of undesired isomers. researchgate.netillinois.edu

Dimethyldioxirane (DMDO) Epoxidation

Dimethyldioxirane (DMDO) is a powerful and selective oxidizing agent for the epoxidation of alkenes, including stilbene. wikipedia.org A significant advantage of using DMDO is that the reaction byproduct is acetone (B3395972), which is volatile and relatively harmless, simplifying product purification. wikipedia.org DMDO oxidations are known for being mild, which allows for the epoxidation of sensitive substrates. wikipedia.org The reaction with trans-stilbene has been shown to proceed in near quantitative yield. orgsyn.org

Due to its instability, DMDO is often not commercially available and is instead generated in situ for immediate use. wvu.edu This is typically achieved by reacting acetone with potassium peroxymonosulfate (B1194676) (known commercially as Oxone). wvu.eduacs.org The epoxidation of trans-stilbene can, therefore, be carried out in a two-step process where DMDO is first generated from oxone and acetone, and then reacts with the trans-stilbene present in the mixture to form this compound. chegg.comchegg.com This in situ method avoids the need to isolate the potent, and potentially unstable, dioxirane (B86890). acs.org

The epoxidation of alkenes by DMDO is understood to proceed through a concerted mechanism. wvu.edumdpi.com This means the oxygen atom is transferred to the double bond in a single, simultaneous step. The reaction involves a spirocyclic transition state, often referred to as a "butterfly" transition state. lboro.ac.ukwikipedia.org In this arrangement, the plane of the dioxirane ring is perpendicular to and bisects the plane of the alkene's pi system. wikipedia.org This geometric alignment is supported by computational studies and explains the stereospecificity of the reaction, where the configuration of the starting alkene is retained in the epoxide product. wikipedia.orgwm.edu The reaction is an electrophilic process, with the DMDO acting as the electrophile attacking the electron-rich double bond of the stilbene. mdpi.comlboro.ac.uk

Table 1: DMDO Epoxidation of Stilbene - Research Findings

Feature Description Source(s)
Reagent Dimethyldioxirane (DMDO), often generated in situ. wvu.eduacs.org
Yield Near quantitative for trans-stilbene. orgsyn.org
Byproduct Acetone. wikipedia.org
Mechanism Concerted, electrophilic oxygen transfer. wvu.edumdpi.com
Transition State Spirocyclic ("butterfly") geometry. lboro.ac.ukwikipedia.org

| Stereochemistry | Stereospecific; alkene configuration is retained. | wikipedia.orgwm.edu |

In situ Generation of DMDO

Other Oxidation Methods

Beyond peracids and DMDO, other chemical routes have been established for the synthesis of this compound. These methods often involve different reagents and reaction pathways.

An alternative preparation of trans-stilbene oxide involves the reaction of silver oxide with the methiodide of 1,2-diphenyl-2-dimethylaminoethanol. orgsyn.orgorgsyn.orgsmolecule.comgoogle.com This method represents a distinct pathway from the direct oxidation of the stilbene double bond.

This compound can also be synthesized from hydrobenzoin (B188758). The reaction of hydrobenzoin with hydrazine (B178648) has been reported as a method to produce trans-stilbene oxide. orgsyn.orgorgsyn.org This process achieves the formation of the epoxide ring through a dehydration or cyclization-type reaction from the corresponding diol. Another approach to the dehydration of meso-hydrobenzoin (B1201251) to (E)-stilbene oxide involves using a polymer-supported phosphine (B1218219) reagent in the presence of diisopropylethylamine, which can produce the epoxide in good yield. rsc.org

Table 2: Summary of Other Oxidation Methods

Method Reagents Product Source(s)
Silver Oxide Method Silver oxide, 1,2-diphenyl-2-dimethylaminoethanol methiodide trans-Stilbene oxide orgsyn.orgorgsyn.orgsmolecule.comgoogle.com
Hydrazine Method Hydrazine, Hydrobenzoin trans-Stilbene oxide orgsyn.orgorgsyn.org
Silver Oxide with 1,2-diphenyl-2-dimethylaminoethanol methiodide

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of this compound is a focal point of research, as the stereochemistry of the epoxide ring dictates its subsequent reactivity and potential applications. This compound exists as two geometric isomers: trans-stilbene oxide, which is chiral and exists as a pair of enantiomers ((R,R) and (S,S)), and cis-stilbene oxide, which is an achiral meso compound. wikipedia.org The ability to selectively synthesize one of these stereoisomers is crucial for its use in stereospecific transformations.

Enantiopure this compound Preparation

The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric epoxidation of trans-stilbene. Groundbreaking work in this area includes methods developed by Nobel laureate K. Barry Sharpless. wikipedia.orgcapes.gov.bracs.org These asymmetric reactions utilize chiral catalysts to control the facial selectivity of oxygen transfer to the double bond, resulting in one enantiomer being formed in excess.

A highly effective method involves the use of chiral ketones, which, in the presence of an oxidant like Oxone (potassium peroxymonosulfate), form chiral dioxiranes in situ. These dioxiranes then act as the epoxidizing agents. Research has shown that C2-symmetric chiral ketones are particularly effective for the asymmetric epoxidation of trans-olefins. arkat-usa.org By modifying the steric bulk of the ketone catalyst, the enantioselectivity of the reaction can be finely tuned. acs.orgacs.org For instance, a series of chiral ketones derived from a binaphthalene scaffold have been shown to produce trans-stilbene oxide with very high enantiomeric excess (ee). acs.orgacs.org The reaction is believed to proceed through a spiro transition state, which is supported by experimental results where (R)-ketone catalysts yield (S,S)-epoxides. acs.orgacs.org

Another significant approach employs chiral manganese-salen complexes as catalysts. The Jacobsen-Katsuki epoxidation, for example, is a well-known method for the enantioselective epoxidation of unfunctionalized olefins. chegg.com Studies on the epoxidation of (Z)-stilbene (cis) with a chiral Mn(III)-salen complex have demonstrated that it can yield the (E)-epoxide (trans) with high enantioselectivity, reaching up to 77.5% ee. rsc.org

A practical, molar-scale synthesis of enantiopure this compound has been developed, which involves the conversion of enantiopure 1,2-diols. capes.gov.brresearchgate.net This can be achieved by first performing an asymmetric dihydroxylation on stilbene and then converting the resulting chiral diol into the epoxide.

Table 1: Enantioselective Epoxidation of trans-Stilbene with Chiral Ketone Catalysts This table summarizes the effectiveness of various chiral ketone catalysts in the asymmetric epoxidation of trans-stilbene, highlighting the achieved enantiomeric excess (ee) and yield.

Catalyst (10 mol%)Substituent at 3,3' positionsYield (%)ee (%)Reference
Ketone 1H>9533 acs.orgacs.org
Ketone 2Cl>9574 acs.orgacs.org
Ketone 3Br>9587 acs.orgacs.org
Ketone 4I>9578 acs.orgacs.org
Ketone 5Me>9568 acs.orgacs.org
Ketone 7TMS7080 acs.orgacs.org

Selective Synthesis of cis-Stilbene Oxide

The selective synthesis of cis-stilbene oxide, a meso compound, typically starts from cis-stilbene. ontosight.ai The most direct method is the epoxidation using a peracid like meta-chloroperoxybenzoic acid (m-CPBA). ontosight.ai This reaction involves an electrophilic oxygen transfer that can proceed with moderate retention of the cis stereochemistry.

However, achieving high selectivity for the cis-epoxide can be challenging, as many epoxidation conditions promote isomerization to the more stable trans-epoxide. wikipedia.org For example, the oxidation of cis-stilbene with tert-butyl hydroperoxide results in a product mixture containing only 0.8% cis-stilbene oxide compared to 13.5% trans-stilbene oxide. wikipedia.org

More advanced catalytic systems offer greater control over the stereochemical outcome. The epoxidation of cis-stilbene catalyzed by Mn(III)-salen complexes has been studied in detail. nih.gov The ratio of cis- to trans-epoxide products is highly dependent on the choice of oxygen donor and the counterion of the manganese catalyst. By carefully selecting these components, the cis/trans ratio can be varied significantly, from 29:71 (favoring the trans product) to as high as 92:8 (favoring the cis product). nih.gov Further research has shown that immobilizing the chiral Mn-salen complex within the pores of a mesoporous silica (B1680970) support like Al-MCM-41 can enhance the formation of the cis-epoxide compared to the same catalyst used in a homogeneous solution. rsc.org

Isomerization During Reactions

Isomerization is a prevalent issue in the synthesis of stilbene oxides and can occur at various stages. The starting material, cis-stilbene, can isomerize to the more thermodynamically stable trans-stilbene under the reaction conditions, especially those involving light or radical intermediates. nih.govresearchgate.net The radical cation of cis-stilbene, for instance, is known to undergo unimolecular isomerization to the trans-radical cation. acs.org

Furthermore, the stereochemical integrity of the epoxidation process itself can be compromised. The formation of trans-stilbene oxide from cis-stilbene during Mn(salen)-catalyzed epoxidations is attributed to the formation of intermediate radicals, which allow for rotation around the carbon-carbon bond before the epoxide ring closes. nih.gov The extent of this isomerization is influenced by the specific oxygen source used. nih.gov

The epoxide products themselves can also undergo isomerization. Both cis- and trans-stilbene oxides can be isomerized into diphenylacetaldehyde (B122555) when treated with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or indium(III) chloride (InCl₃). acs.orgorgsyn.org Thermally, trans-stilbene oxide has been observed to undergo racemization much more rapidly than it isomerizes to the cis-epoxide, which suggests a mechanism involving a reversible cleavage of the epoxide's carbon-carbon bond. cdnsciencepub.com

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and simplify procedures through advanced methodologies like one-pot tandem reactions and the catalytic utilization of abundant feedstocks like carbon dioxide.

One-Pot Tandem Reactions

One-pot tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, offer significant advantages in terms of efficiency and resource conservation. Several such strategies have been developed for the synthesis of stilbenes and their derivatives. researchgate.netresearchgate.net For example, stilbenes can be synthesized via one-pot oxidation-Wittig or Wittig-Heck reaction sequences. researchgate.netresearchgate.net

A relevant tandem reaction involves the direct conversion of stilbenes into other functionalized molecules where this compound is a transient intermediate. An oxone-mediated, iodine-catalyzed oxidative rearrangement of stilbenes can produce 2,2-diaryl-2-hydroxyacetaldehydes in a one-pot process. nih.gov In this reaction, the stilbene is likely epoxidized in situ, and the resulting this compound immediately undergoes a rearrangement to form the final product.

Another powerful example is the combination of alkene oxidation with CO₂ cycloaddition. Bifunctional catalysts have been developed that can facilitate the epoxidation of an alkene and the subsequent reaction of the epoxide with carbon dioxide to form a cyclic carbonate, all within a single pot. mdpi.com This approach streamlines the synthesis of valuable products from simple alkenes.

Catalytic Transformations with CO₂

The reaction of this compound with carbon dioxide (CO₂) is a prime example of CO₂ utilization, an important goal in green chemistry. This transformation is a cycloaddition reaction that yields cyclic carbonates, which are valuable as green solvents and monomers for polycarbonates. kaust.edu.sadiva-portal.org

The cycloaddition is typically catalyzed by metal complexes or organocatalysts. Various catalytic systems based on iron, zinc, and hafnium have been shown to be effective for this transformation. kaust.edu.sadiva-portal.orgunimi.it For example, a phosphorus-nitrogen pincer iron complex, [PN₃Fe(II)], effectively catalyzes the cycloaddition of CO₂ to epoxides under mild conditions, including at atmospheric pressure and room temperature. kaust.edu.sa

An interesting stereochemical outcome has been observed in these reactions. When cis-stilbene oxide is subjected to the cycloaddition reaction with CO₂ using certain catalysts, the major product is the trans-cyclic carbonate. kaust.edu.sadiva-portal.org This suggests a reaction mechanism that proceeds through an intermediate that allows for rotation around the C-C bond, such as an Sₙ1-type pathway involving a carbocation, which erodes the stereochemistry of the starting epoxide. kaust.edu.sa The reaction is also noted to be sensitive to steric effects. diva-portal.org The kinetic resolution of racemic trans-stilbene oxide can also be achieved using this reaction with a chiral catalyst, allowing for the separation of enantiomers. researchgate.net

Table 2: Catalytic Cycloaddition of CO₂ to this compound This table presents results from the catalytic transformation of this compound isomers into cyclic carbonates using carbon dioxide.

Starting EpoxideCatalyst SystemConditionsProductYield (%)Reference
cis-Stilbene oxidePN₃Fe(II) complex, TBAB20 atm CO₂, THF, rttrans-Carbonate- kaust.edu.sa
cis-Stilbene oxideHf-PCN-222(Mn)75 °Ctrans-1,2-diphenylethylene cyclic carbonate22 diva-portal.org
trans-Stilbene oxideHf-PCN-222(Mn)75 °Ctrans-1,2-diphenylethylene cyclic carbonate13 diva-portal.org
trans-Stilbene oxide[TBA]₂[ZnBr₄]100 °C, 0.8 MPa CO₂, CH₃CNStilbene carbonateAlmost no reaction unimi.it

Reaction Mechanisms and Pathways of Stilbene Oxide

Ring-Opening Reactions

The three-membered epoxide ring of stilbene (B7821643) oxide is characterized by significant ring strain, making it susceptible to nucleophilic attack that leads to ring-opening. The nature of the catalyst and the attacking nucleophile dictates the mechanistic pathway and the stereochemical outcome of the reaction.

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen of stilbene oxide is protonated, forming a more reactive intermediate. libretexts.orgresearchgate.net This initial protonation facilitates the nucleophilic attack and subsequent ring-opening. The reaction of cis-stilbene (B147466) oxide with aqueous acid, for instance, yields two stereoisomeric diols. chegg.com

The acid-catalyzed hydrolysis of this compound results in the formation of 1,2-diols. libretexts.org The stereochemistry of the starting this compound isomer (cis or trans) directly influences the stereochemistry of the resulting diol products. For example, the acid-catalyzed ring-opening of trans-stilbene (B89595) oxide with various linear alcohols as nucleophiles predominantly yields the 'unlike' 2-alkoxy-1,2-diphenylethanol products. csic.es Specifically, (R,R)-trans-stilbene oxide produces (1R,2S)-2-alkoxy-1,2-diphenylethanol, and (S,S)-trans-stilbene oxide gives the (1S,2R) product. csic.es This anti-dihydroxylation occurs because the nucleophile attacks from the side opposite to the protonated epoxide oxygen, leading to an inversion of configuration at the site of attack. libretexts.org

The acid-catalyzed ring-opening of this compound is best described as a hybrid between an SN1 and SN2 mechanism, often referred to as "borderline" or SN2-like. libretexts.orgchimia.ch The process begins with the protonation of the epoxide oxygen, creating a good leaving group. libretexts.org Subsequently, the carbon-oxygen bond begins to break, leading to a build-up of partial positive charge on the carbon atom. libretexts.org However, unlike a true SN1 reaction, a discrete carbocation intermediate is not fully formed before the nucleophile attacks. libretexts.org The nucleophile attacks the electrophilic carbon in a manner that resembles an SN2 reaction, resulting in an inversion of stereochemistry at the point of attack. csic.esacs.org This mechanism explains the formation of trans products from the ring-opening of cyclic epoxides. libretexts.org

Formation of Stereoisomeric Diols

Enzymatic Hydrolysis by Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. pnas.orgpnas.org this compound is a key substrate for studying the activity of these enzymes, particularly soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). expasy.org The hydrolysis involves the addition of a water molecule to the epoxide ring. pnas.org The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) and the formation of a covalent hydroxyalkyl-enzyme intermediate. qmul.ac.ukrsc.org

This compound and its derivatives can also act as inhibitors of epoxide hydrolases. For instance, trans-stilbene oxide is a potent inhibitor of cytosolic epoxide hydrolase. ucanr.edu Substituted chalcone (B49325) oxides, such as 4-phenylchalcone (B1654520) oxide and 4'-phenylchalcone (B1624137) oxide, are powerful and selective inhibitors of microsomal trans-stilbene oxide hydrolase. nih.govnih.gov These chalcone oxides exhibit noncompetitive inhibition. nih.gov The inhibitory potential of these compounds makes them valuable tools for investigating the role of epoxide hydrolases in metabolic pathways. pnas.orgnih.gov In some cases, compounds that are potent inhibitors of benzo[a]pyrene (B130552) 4,5-oxide hydrolase, like styrene (B11656) oxide, only inhibit microsomal trans-stilbene oxide hydrolase at much higher concentrations. nih.gov

The enzymatic hydrolysis of this compound by epoxide hydrolases is highly stereoselective. Microsomal epoxide hydrolase (mEH), for example, catalyzes the hydrolysis of various cis-stilbene oxide derivatives to yield (R,R)-(+)-diols with high enantiomeric excess (ee ≥ 90%). nih.gov The rate of enzymatic glycol formation is notably higher for cis-stilbene oxide compared to its trans-isomer. researchsolutions.com The reaction proceeds via a mechanism that involves a nucleophilic attack by an amino acid residue (like aspartate) on an epoxide carbon, leading to a covalent alkyl-enzyme intermediate. acs.org This is followed by the hydrolysis of the intermediate to release the diol product. rsc.org The stereochemical outcome is a result of the specific orientation of the substrate within the enzyme's active site. nih.govrcsb.org

EnzymeSubstrateProduct StereochemistryEnantiomeric Excess (ee)Reference
Microsomal Epoxide Hydrolase (mEH)cis-4,4'-dimethylthis compound(R,R)-(+)-diol≥ 90% nih.gov
Microsomal Epoxide Hydrolase (mEH)cis-4,4'-diethylthis compound(R,R)-(+)-diol≥ 90% nih.gov
Microsomal Epoxide Hydrolase (mEH)cis-4,4'-diisopropylthis compound(R,R)-(+)-diol≥ 90% nih.gov
Microsomal Epoxide Hydrolase (mEH)cis-4,4'-dichlorothis compound(R,R)-(+)-diol≥ 90% nih.gov
Hydrolytic Ring Opening to Diols

Nucleophilic Ring Opening

The nucleophilic ring-opening of trans-stilbene oxide can be effectively catalyzed using chiral zeolites, such as GTM-3. In a reaction with 1-butanol (B46404) as the nucleophile, the GTM-3 zeolite provides a confined chiral environment that influences the reaction's stereochemical outcome. nih.gov The catalysis occurs within the asymmetric cavities of the zeolite framework, where Ge active sites activate the this compound. nih.gov

The reaction yields two main types of products, categorized as "unlike" and "like" based on their stereochemistry relative to the starting epoxide enantiomer. csic.es

Unlike Products : These are the major products, formed via an Sₙ2-like mechanism. The butanol nucleophile attacks the epoxide carbon from the side opposite to the oxirane ring, resulting in an inversion of configuration at the site of attack. For example, (R,R)-trans-stilbene oxide yields the (1R,2S)-2-butoxy-1,2-diphenyl-ethanol product. nih.govcsic.escsic.es

Like Products : These are minor products formed through an Sₙ1-like mechanism, which involves retention of configuration. nih.govcsic.es

The enantioselectivity of this reaction is highly dependent on the "host-guest" match between the reactants and the chiral space within the zeolite. nih.gov Studies have shown a clear maximum enantioselective activity for the reaction with 1-butanol compared to other alcohols of different chain lengths, achieving enantiomeric excesses up to ±51%. nih.govacs.org

Table 1: Products of the Zeolite GTM-3 Catalyzed Ring Opening of (R,R)-trans-Stilbene Oxide with 1-Butanol.
MechanismProduct TypeProduct NameStereochemical Outcome
Sₙ2-likeUnlike (Major)(1R,2S)-2-butoxy-1,2-diphenyl-ethanolInversion of configuration
Sₙ1-likeLike (Minor)(1R,2R)-2-butoxy-1,2-diphenyl-ethanolRetention of configuration

In acid-catalyzed ring-opening reactions of epoxides, particularly with sterically hindered nucleophiles or on substrates that can form stable carbocations, an Sₙ1-like mechanism can compete with or dominate the Sₙ2 pathway. csic.esrsc.org In the context of the zeolite-catalyzed reaction of trans-stilbene oxide with 1-butanol, the Sₙ1-like pathway is responsible for the formation of minor "like" products and secondary rearrangement products. nih.gov

The proposed mechanism involves the protonation or activation of the epoxide oxygen by an acid catalyst (such as the Ge sites in the zeolite), leading to the opening of the oxirane ring to form a carbocation-like intermediate. nih.govcsic.esrsc.org This planar carbocation can then be attacked by the nucleophile (1-butanol) from either side. Attack from the same side as the original oxygen group leads to the "like" product with retention of configuration. csic.escsic.es This pathway is often disfavored due to steric hindrance but becomes more significant when the Sₙ2 route is sterically impeded. nih.govcsic.es The formation of the carbocation intermediate also allows for rearrangement reactions, such as the Meinwald rearrangement, to occur, yielding products like diphenylacetaldehyde (B122555). nih.govcsic.es

Reaction with 1-Butanol (e.g., in Zeolite Catalysis)

Rearrangement Reactions

Oxidative Rearrangement

This compound can undergo rearrangement to form carbonyl compounds, a reaction often catalyzed by Lewis acids. nih.govconicet.gov.ar A well-documented example is the House rearrangement, which converts stilbene oxides into diarylacetaldehyde. nih.gov Furthermore, under oxidative conditions, stilbenes can be transformed directly into 2,2-diaryl-2-hydroxyacetaldehydes in a one-pot reaction. nih.govacs.org While this reaction starts from the stilbene, it highlights the reactivity of the carbon skeleton and the likely intermediates.

A proposed mechanism for the oxidative rearrangement of stilbenes, catalyzed by sodium iodide and mediated by oxone, involves several steps that are relevant to the potential rearrangement of this compound itself:

Initial formation of an iodohydrin from the alkene. nih.gov

Oxidation to a hypervalent iodine intermediate. nih.gov

Aryl ring migration to form a diarylacetaldehyde (like diphenylacetaldehyde). nih.gov

Subsequent α-hydroxylation of the aldehyde to yield the final 2,2-diaryl-2-hydroxyacetaldehyde product. nih.govacs.org

Control experiments have confirmed that diphenylacetaldehyde is an intermediate in this process, which is then oxidized to the hydroxyaldehyde. nih.govacs.org Another catalytic system, Ti-MCM41, can promote a four-step tandem sequence starting from stilbene that includes epoxidation, epoxide rearrangement to an aldehyde, and subsequent oxidation and decarboxylation to yield benzophenone. colab.ws

Table 2: Key Steps and Intermediates in Oxidative Rearrangement.
Reaction StageKey Intermediate/ProductReference Reaction
Epoxide RearrangementDiphenylacetaldehydeHouse Rearrangement nih.gov
Aldehyde Oxidation2,2-Diaryl-2-hydroxyacetaldehydeNaI/Oxone-mediated oxidation nih.govacs.org
Oxidative DecarboxylationBenzophenoneTi-MCM41 catalyzed tandem reaction colab.ws

Compound Reference Table

Compound NameRole in Article
This compoundPrimary subject, reactant
Hydrobenzoin (B188758) / 1,2-diphenylethane-1,2-diolProduct of hydrolytic ring opening
1-ButanolNucleophile in ring-opening reaction
2-butoxy-1,2-diphenyl-ethanolProduct of nucleophilic ring opening with 1-butanol
DiphenylacetaldehydeProduct of Meinwald/House rearrangement
2,2-Diaryl-2-hydroxyacetaldehydeProduct of oxidative rearrangement
BenzophenoneProduct of oxidative rearrangement/decarbonylation
Sodium iodideCatalyst in oxidative rearrangement
OxoneOxidant in oxidative rearrangement
Formation of Diarylacetaldehydes

Meinwald Rearrangement

The Meinwald rearrangement is a fundamental transformation involving the isomerization of epoxides to carbonyl compounds, such as aldehydes and ketones, typically under the influence of a Lewis acid. conicet.gov.arresearchgate.net While it can be applied to a wide range of epoxides, its application to this compound derivatives is a key method for synthesizing diarylacetaldehydes. nih.govacs.orgconicet.gov.ar The reaction is often mentioned as an important alternative route to these aldehydes, especially when starting from halohydrins, thereby avoiding the direct use of epoxides. nih.govacs.org

A variety of Lewis acids have been demonstrated to catalyze the Meinwald rearrangement of this compound. Studies have explored catalysts like bismuth (Bi), aluminum (Al), gallium (Ga), scandium (Sc), and ytterbium (Yb) triflates, as well as zinc triflimide (Zn(NTf₂)₂), with bismuth triflate often proving to be the most efficient for selectively forming 2,2-diphenylacetaldehyde. conicet.gov.arresearchgate.netresearchgate.net The nature of the product is dependent on the migratory aptitude of the substituents on the epoxide ring, the specific Lewis acid used, and the solvent.

More recently, biocatalysis has offered a highly selective version of this rearrangement. The enzyme Styrene Oxide Isomerase (SOI) catalyzes the Meinwald rearrangement of aryl epoxides with high regioselectivity and stereospecificity. researchgate.netnih.gov Structural and mechanistic studies of SOI reveal that a ferric haem b cofactor acts as the Lewis acid, binding to the epoxide oxygen and facilitating the rearrangement. nih.gov This enzymatic approach presents a significant advantage in controlling the outcome of the reaction, particularly for complex substrates. researchgate.net

House Rearrangement

The House rearrangement is another well-established pathway for the conversion of stilbene oxides to diarylacetaldehydes. nih.govacs.org This reaction typically involves the use of a magnesium bromide (MgBr₂) catalyst. researchgate.net

Studies have shown that the stereochemistry of the starting this compound can influence the product distribution in the House rearrangement. For instance, treatment of cis-stilbene oxide with magnesium bromide yields diphenylacetaldehyde. researchgate.net In contrast, under the same conditions, trans-stilbene oxide gives a mixture of diphenylacetaldehyde and desoxybenzoin. researchgate.net This difference in reactivity suggests the existence of at least two distinct reaction pathways for epoxide isomerizations catalyzed by magnesium bromide, with the specific path taken being dependent on the substrate's stereoisomeric form. researchgate.net

Photochemical Transformations

Photo-induced Ring Opening

Stilbene oxides are photochemically active and undergo ring-opening reactions upon exposure to ultraviolet (UV) light. researchgate.netnih.gov This transformation can be initiated from either the singlet or triplet excited states of the oxirane molecule, leading to the formation of highly reactive intermediates known as carbonyl ylides. researchgate.netresearchgate.net

The process can be triggered by direct irradiation or through photosensitization using an electron acceptor like 1,4-dicyanonaphthalene (DCN). researchgate.netcdnsciencepub.comcdnsciencepub.com In the sensitized mechanism, an electron is transferred from the this compound to the excited sensitizer, forming an oxirane radical cation. cdnsciencepub.comcdnsciencepub.com This radical cation is unstable and undergoes cleavage of the carbon-carbon bond of the oxirane ring. cdnsciencepub.comcdnsciencepub.com Subsequent back-electron transfer from the sensitizer's radical anion to the opened radical cation generates the neutral carbonyl ylide. cdnsciencepub.comcdnsciencepub.com

The resulting carbonyl ylides are 1,3-dipolar species and can be trapped by various dipolarophiles, such as acrylonitrile (B1666552) or maleonitrile, to form tetrahydrofuran (B95107) derivatives. researchgate.netcdnsciencepub.com The ylides generated from cis- and trans-stilbene oxides are spectrally and kinetically distinct isomers. researchgate.net

The principal photochemical reaction pathway for the ring-opening of this compound involves the dissociation of the carbon-carbon (C-C) bond within the three-membered oxirane ring. nih.gov This electrocyclic ring-opening process is governed by orbital symmetry rules, which predict a conrotatory opening for thermal reactions and a disrotatory opening for photochemical reactions. rsc.org Experimental evidence from the cycloaddition products of cyanostilbene oxides confirms the conrotatory course for thermal C-C bond scission. rsc.org

Ultrafast spectroscopic studies have probed the dynamics of this C-C bond cleavage. nih.gov Upon photoexcitation, the molecule exhibits rapid decay features on timescales ranging from femtoseconds to picoseconds, which are associated with the primary ring-opening event. nih.gov While C-C bond cleavage is the dominant pathway, the appearance of certain fragments in mass spectrometry experiments suggests that an alternative, minor pathway involving the cleavage of a carbon-oxygen (C-O) bond might also occur under ultrafast conditions. nih.gov

The table below summarizes the key aspects of the photochemical ring-opening of this compound.

Excitation MethodIntermediatePrimary Bond CleavageFinal Products (with trapping agents)Reference(s)
Direct UV irradiationCarbonyl Ylide (Singlet/Triplet)C-C BondTetrahydrofuran derivatives researchgate.netresearchgate.net
Photosensitization (e.g., DCN)Oxirane Radical Cation -> Carbonyl YlideC-C BondIsomerized stilbene oxides, Tetrahydrofuran derivatives cdnsciencepub.comcdnsciencepub.com
C-O Bond Dissociation and Diradical Formation

The photo-induced ring-opening of trans-stilbene oxide can proceed through various pathways, one of which involves the dissociation of a C-O bond in the oxirane ring to generate a 1,3-diradical intermediate. researchgate.net Ultrafast UV/UV pump-probe spectroscopy studies have investigated these dynamics. The appearance of a fragment at 167 amu in mass spectrometry could indicate an alternative ultrafast ring-opening pathway via the cleavage of a C-O bond. researchgate.net

In the context of olefin epoxidation by atomic oxygen, a non-concerted pathway is observed, as evidenced by the formation of both cis- and trans-stilbene oxides from cis-stilbene. This suggests the formation of a biradical intermediate that allows for rotation around the carbon-carbon bond. rsc.org Computational modeling of the reaction between atomic oxygen and ethene shows that after overcoming a small energy barrier, a biradical intermediate is formed. This intermediate structure facilitates rotation around the C-C bond, explaining the observed cis/trans-isomerization during epoxidation. rsc.org

The formation of such diradical intermediates is a key step that can lead to different products. For instance, in the epoxidation of cis-stilbene, the biradical intermediate can lead to both cis- and trans-stilbene oxide. rsc.org

Electrocyclic Reactions

Stilbene and its derivatives are well-known to undergo electrocyclic reactions, particularly photocyclization. Upon irradiation, stilbene can undergo a 6π-electron electrocyclization to form 4a,4b-dihydrophenanthrene. thieme-connect.de This reaction is a key step in the Mallory reaction, which is used for the synthesis of phenanthrenes. nih.govresearchtrends.netrsc.orgrsc.org

The process begins with the photoisomerization of trans-stilbene to cis-stilbene, as only the cis-isomer has the correct geometry for cyclization. nih.govresearchtrends.net The subsequent electrocyclic ring closure is a conrotatory process that forms the unstable dihydrophenanthrene intermediate. rsc.orgrsc.org This intermediate can then be oxidized to the stable aromatic compound, phenanthrene. thieme-connect.deresearchtrends.net

The stereochemistry of electrocyclic ring-opening has also been studied in derivatives like α-cyano-stilbene oxide. For example, α-cyano-trans-stilbene oxide undergoes a conrotatory ring opening to form a carbonyl ylide. rsc.org In contrast, the cis-isomer can produce a mixture of stereospecific and non-stereospecific products, suggesting multiple competing pathways, including a disrotatory ring opening. rsc.org

Substituent effects can influence the course of these reactions. Electron-withdrawing groups like formyl or acyl groups tend to rotate inward during the electrocyclic ring-opening of cyclobutenes, favoring the formation of Z-alkenes. thieme-connect.de

Photochemical E/Z Isomerization of Stilbene (Precursor to Oxide)

The photochemical E/Z (or trans/cis) isomerization of stilbene is a fundamental and extensively studied reaction that precedes its conversion to this compound. nih.govresearchtrends.netresearchgate.net This isomerization can be initiated by direct photoexcitation or through the use of sensitizers. kyoto-u.ac.jprsc.org The process involves the excitation of stilbene to an excited singlet (S₁) or triplet (T₁) state, leading to rotation around the central C=C double bond. kyoto-u.ac.jpresearchgate.net

The isomerization can be influenced by various factors, including the solvent, temperature, and the presence of catalysts or quenchers. caltech.eduoptica.orgnih.gov For instance, the quantum yield of isomerization can be dependent on the initial temperature of the ground state, with high temperatures favoring the formation of trans-stilbene. nih.gov

The reaction can proceed through different pathways, and in some cases, it is a one-way process. For example, (E,Z)-4-styrylstilbenes undergo a one-way photoisomerization to their E,E-isomers in solution. nih.gov

The quantum yield (Φ) of stilbene photoisomerization is a measure of the efficiency of the process. It represents the fraction of absorbed photons that lead to the formation of the isomer. The quantum yields for stilbene isomerization can be affected by the wavelength of exciting light, although some studies suggest they are independent of it. caltech.edu

The efficiency of isomerization is also influenced by the surrounding environment. In rare-gas clusters, the isomerization quantum yield of cis-stilbene is higher in argon than in krypton, suggesting that the solvent environment plays a significant role. optica.org

The use of sensitizers can impact the quantum yield. kyoto-u.ac.jprsc.org For example, in the diphenyldiselenide-photocatalyzed isomerization of cis-stilbene, quantum yields as high as 3500 have been reported. researchgate.net However, the presence of oxygen can inhibit the isomerization at high stilbene concentrations, thereby reducing the quantum yield. caltech.eduresearchgate.net

Recent studies using multi-state nonadiabatic molecular dynamics simulations have shown that the quantum yield of photoproducts in cis-stilbene is dependent on the initial temperature of the ground state. nih.gov At low temperatures, the formation of 4,4-dihydrophenanthrene is preferred, while at high temperatures, trans-stilbene is the favored product. nih.gov

Table 1: Experimental Quantum Yields for cis-Stilbene Photoreactions

Product Quantum Yield (Φ) Conditions
trans-Stilbene 0.35 Solution, room temperature
Dihydrophenanthrene 0.10 Solution, room temperature
trans-Stilbene 52% Gas phase (predicted by simulation)
Dihydrophenanthrene 5% Gas phase (experimental)

Data sourced from multiple experimental and computational studies. optica.orgacs.org

Catalysts can significantly influence the rate and selectivity of stilbene isomerization. Iodine is a well-known catalyst for the photochemical isomerization of stilbenes. nih.govresearchtrends.netresearchgate.netru.nl It is believed to function by forming a complex with a stilbene molecule, which then transitions to a 1,2-diphenyl-2-iodoethyl radical. researchgate.net This process is the rate-limiting step in the iodine-catalyzed isomerization. researchgate.net

The concentration of iodine can affect the product yield and selectivity. researchtrends.net While catalytic amounts of iodine can lead to purer products and higher yields in some systems, it can also promote the formation of the (E)-isomer of stilbene, which can lead to undesired side reactions like [2+2] cycloaddition. nih.govrsc.org To counteract the formation of hydrogen iodide, which can reduce the stilbene double bond, scavengers like methyloxirane can be used. researchtrends.net

Other catalysts, such as protic acids and certain metal complexes, can also promote Z → E isomerization. nih.gov For instance, trace amounts of a mild acid can catalyze the isomerization of norbornene-fused stilbene derivatives. nih.gov Sensitizers like para-benzoquinone can alter the selectivity of the isomerization, changing it from the typical (Z)-selectivity to (E)-selectivity by forming a stable exciplex with stilbene. kyoto-u.ac.jprsc.org

The photochemical isomerization of stilbene proceeds through various excited state pathways. Upon absorption of light, stilbene is promoted to an excited singlet state (S₁). rsc.orgresearchgate.net From the S₁ state, the molecule can undergo torsion around the central double bond to reach a perpendicular, twisted geometry, often referred to as the "phantom state". rsc.orgoptica.org This twisted intermediate is considered a common point for both cis to trans and trans to cis isomerization. optica.org

The decay from the S₁ state is rapid, particularly for cis-stilbene, occurring on a picosecond timescale. optica.org The lifetime of the excited state can be influenced by the solvent and temperature. optica.org

In addition to isomerization, the excited cis-stilbene can also undergo a competing reaction of electrocyclization to form dihydrophenanthrene (DHP). rsc.orgoptica.org The branching between these two pathways can be influenced by factors such as temperature. nih.gov

The isomerization can also occur via the triplet state (T₁), often populated through the use of a triplet sensitizer. kyoto-u.ac.jprsc.org The triplet state pathway generally exhibits a preference for the formation of the Z (cis) isomer. kyoto-u.ac.jprsc.org However, the use of specific sensitizers like para-benzoquinone can lead to the formation of an exciplex, altering the spin-density distribution and favoring the E (trans) isomer. kyoto-u.ac.jprsc.org

Spectroscopic and Computational Analysis of Stilbene Oxide

Spectroscopic Characterization Techniques

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and distinction of stilbene (B7821643) oxide enantiomers.

Chiral HPLC:

Racemic trans-stilbene (B89595) oxide can be effectively separated using chiral HPLC. A common approach involves using a chiral stationary phase (CSP), such as cellulose-based columns like Chiralcel OJ or Astec® Cellulose DMP. The separation is typically achieved using a mobile phase consisting of a mixture of heptane (B126788) and isopropanol. For instance, a mobile phase of 90:10 (v/v) heptane:ethanol has been used with a Chiralcel OJ column. Another method employed a Eurocel 01 column with methanol (B129727) as the eluent, achieving a separation factor (α) of 1.37. Detection is commonly performed using a UV detector at wavelengths such as 223 nm or 230 nm. The combination of HPLC with chiroptical detectors like circular dichroism (CD) and optical rotation (OR) allows for the on-line measurement of CD spectra and optical rotation values for each enantiomer.

Chiral GC:

Chiral GC has also been utilized for the separation of stilbene oxide enantiomers. While specific detailed studies on this compound are less common in the provided results, the principle relies on the use of chiral stationary phases, often derivatized cyclodextrins, to differentiate between enantiomers. This technique is well-suited for the analysis of volatile chiral compounds.

Table 1: Chiral HPLC Methods for this compound Enantiomer Separation

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Chiralcel OJ 90:10 (v/v) Heptane:Ethanol 1 -
Astec® Cellulose DMP 90:10 (v/v) Heptane:IPA 0.5 230
Eurocel 01 Methanol 1.0 223

Ultrafast UV/UV pump-probe spectroscopy is a powerful technique to study the photo-induced dynamics of trans-stilbene oxide. In these experiments, a UV pump pulse excites the molecule to an electronic excited state, and a subsequent UV probe pulse ionizes the molecule, allowing for the detection of the parent ion and any fragment ions by mass spectrometry. The time delay between the pump and probe pulses is varied to monitor the evolution of the excited state.

Studies on trans-stilbene oxide have revealed several time-dependent features of the parent ion signal, including a sub-450 fs decay, a (1.5±0.2) ps decay, and a long-lived component lasting over 100 ps. These decay components are associated with the ring-opening mechanism of the oxirane ring, which is believed to occur primarily through the dissociation of the C-C bond.

Vacuum ultraviolet (VUV) single-photon ionization is used to complement UV/UV pump-probe studies by identifying the single- and multiphoton probe pathways. By using tunable VUV radiation from a synchrotron source, the ionization energy of the molecule and the appearance energies of its fragments can be determined. For trans-stilbene oxide, VUV ionization studies have helped to elucidate the ionization channels involved in the appearance of fragment ions observed in pump-probe experiments. It was found that all fragment ions appear when single photons with energy greater than 11 eV are used. This information is crucial for interpreting the complex dynamics observed in multiphoton ionization experiments.

Mass spectrometry is integral to both UV/UV pump-probe and VUV ionization experiments, as it allows for the identification of the parent molecule and its fragmentation products. In the study of trans-stilbene oxide, the mass spectrum reveals the parent ion at m/z 196 and several key fragment ions. The most prominent fragments are observed at m/z 167 and 90. The fragment at m/z 167 is attributed to dehydrogenated diphenylmethane, while the fragment at m/z 90 corresponds to dehydrogenated methylbenzene. The appearance of the m/z 167 fragment suggests a possible alternative ring-opening pathway involving the dissociation of a C-O bond in the oxirane ring.

Table 2: Key Fragment Ions of trans-Stilbene Oxide in Mass Spectrometry | m/z | Proposed Structure | Significance | Reference | | :--- | :--- | :--- | :--- | | 196 | Parent Ion | Molecular weight confirmation |

EPR Studies for Radical Activation

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for detecting and characterizing radical species involved in chemical reactions. In the context of this compound synthesis, EPR studies have been instrumental in elucidating the mechanism of catalytic epoxidation, particularly when using gold nanoparticles (AuNP).

Research on the epoxidation of cis-stilbene (B147466) using supported gold nanoparticles has shown that the reaction yields a mixture of both cis- and trans-stilbene oxides. rsc.org This outcome suggests a stepwise mechanism involving a radical intermediate that allows for bond rotation before the final epoxide ring closure. EPR studies, often using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), have been employed to investigate the radicals present in these reaction systems. rsc.orgresearchgate.net

In systems where cumene (B47948) hydroperoxide is used as an initiator or solvent, EPR experiments confirm the formation of oxygen-centered radicals. rsc.org The proposed mechanism involves the decomposition of cumyl peroxyl radicals on the surface of the gold nanoparticles. This decomposition generates reactive, surface-bound oxygen species (e.g., Au–O·). It is these surface-activated oxygen species, not free peroxyl radicals, that are responsible for the epoxidation of stilbene. rsc.orgresearchgate.net The presence of an oxygen-centered radical adduct is substantiated by characteristic EPR spectra obtained during the catalyzed peroxidation of cumene. rsc.org These findings confirm that radical activation on the catalyst surface is a key step in the epoxidation pathway leading to this compound.

X-ray Photoelectron Spectroscopy (XPS) for Catalytic Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the top 1-10 nm of a material's surface. azom.commdpi.com This makes it exceptionally well-suited for characterizing heterogeneous catalysts, where the surface properties are paramount to catalytic activity and selectivity. mdpi.com In reactions producing this compound, XPS provides insights into the nature of the catalyst's active sites.

For instance, in the catalytic epoxidation of stilbene using FePt@Cu nanowires, XPS is used to examine the oxidation states of the constituent metals. rsc.org Analysis of the as-prepared nanowires can reveal the presence of metallic Cu and FePt. The Cu 2p core level spectra may show peaks corresponding to Cu(0), while also displaying satellite peaks characteristic of CuO (Cu(II)), suggesting the existence of a thin oxide layer on the nanowire surface due to air exposure. rsc.org Similarly, the Fe 2p and Pt 4f spectra provide information on their respective metallic states. rsc.org This detailed surface information is critical for understanding how the catalyst functions. By correlating the surface composition and oxidation states with catalytic performance—such as conversion rates and selectivity towards this compound—researchers can better understand the structure-activity relationship of the catalyst. azom.commdpi.com

The general utility of XPS in catalysis includes:

Identifying the oxidation states of active metal species (e.g., Cu(0) vs. Cu(II)). azom.com

Determining the elemental composition of the catalyst's near-surface region. mdpi.com

Studying the interaction between the active material and the support. researchgate.net

Investigating catalyst deactivation mechanisms. mdpi.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties, reactivity, and reaction mechanisms related to this compound at a molecular level. researchgate.netchemrevlett.com Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights that complement experimental findings. uchile.clnih.gov These methods are used to calculate thermodynamic and kinetic parameters, analyze potential reaction pathways, and assist in the structural elucidation of chiral molecules like this compound. jcchems.complos.org

Density Functional Theory (DFT) has become a primary computational method for studying organic reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netnih.gov For this compound and related stilbene compounds, DFT calculations are used to explore a range of chemical phenomena. jcchems.complos.org This includes determining the energetics of reaction pathways, analyzing the mechanisms of antioxidant activity, and assigning the absolute configuration of its enantiomers. nih.govplos.org Functionals like M05-2X and B3LYP are often chosen for their robust performance in calculating thermodynamic and kinetic parameters for organic and biological systems. jcchems.comnih.gov

DFT calculations are widely used to determine key thermodynamic and kinetic parameters that govern chemical reactions. chemrevlett.com For stilbene-related compounds, this includes calculating reaction energies (Erxn) and activation energies (Ea) or Gibbs free energies of activation (ΔG≠) for various processes. nih.govnih.gov

For example, in theoretical studies of the antioxidant activity of stilbene derivatives like piceatannol (B1677779) and isorhapontigenin (B148646), DFT is used to calculate the Gibbs free energies for different radical scavenging mechanisms. plos.orgresearchgate.net These calculations help identify the most thermodynamically favorable and kinetically plausible reaction pathways. nih.gov The M05-2X functional combined with the 6-311++G(d,p) basis set is a common choice for such calculations in solution. nih.govplos.org By comparing the activation barriers, the most likely reaction channel can be predicted. For instance, in scavenging the NO2 radical, the Hydrogen Atom Transfer (HAT) mechanism was found to be kinetically dominant for both piceatannol and isorhapontigenin. plos.org

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of Piceatannol (PIC) with NO₂ Radical in Water Data sourced from a theoretical study on stilbene derivatives. plos.orgresearchgate.net

Reaction ChannelΔG⁰ (kJ/mol)ΔG≠ (kJ/mol)
HAT-A4-47.78-113.27
HAT-A5-41.90-21.08
RAF-C20-19.0112.01
RAF-C21-15.4214.56
SET-6.50-
SPLET-99.90-

DFT is employed to analyze competing reaction mechanisms in the antioxidant activity of phenolic compounds like stilbenes. nih.govnih.gov Four primary mechanisms are often considered: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). plos.orgresearchgate.net

HAT: A hydrogen atom is transferred from the antioxidant to the radical. plos.org

RAF: The radical adds to the antioxidant molecule, forming a new, larger radical. plos.org

SET: An electron is transferred from the antioxidant to the radical. plos.org

SPLET: The antioxidant is first deprotonated, followed by electron transfer from the resulting anion to the radical. plos.org

Theoretical studies on the stilbene derivatives piceatannol and isorhapontigenin scavenging nitric oxide (NO) and nitrogen dioxide (NO₂) radicals have elucidated the preferred pathways. nih.govplos.org Calculations showed that scavenging NO₂ occurs primarily through the HAT mechanism, whereas scavenging NO proceeds mainly via the RAF mechanism. plos.orgresearchgate.net The specific hydroxyl group involved in the HAT mechanism and the site of addition in the RAF mechanism can also be determined by comparing the activation barriers for each possible reaction channel. nih.gov

Table 2: Predominant Reaction Mechanisms for Stilbene Derivatives Scavenging Free Radicals Based on DFT calculations for piceatannol and isorhapontigenin. plos.orgresearchgate.net

RadicalPredominant Mechanism
NORadical Adduct Formation (RAF)
NO₂Hydrogen Atom Transfer (HAT)

For chiral molecules like trans-stilbene oxide, determining the absolute configuration of each enantiomer is a non-trivial task. A powerful modern approach combines experimental chiroptical measurements with theoretical calculations using time-dependent density functional theory (TD-DFT). jcchems.com

The methodology involves separating the enantiomers of racemic trans-stilbene oxide using chiral High-Performance Liquid Chromatography (HPLC). The HPLC is coupled to chiroptical detectors, such as a circular dichroism (CD) detector and an optical rotation (OR) polarimeter. jcchems.com This allows for the online measurement of the CD spectrum and the specific rotation value for each separated enantiomer.

Concurrently, TD-DFT calculations are performed to predict the theoretical CD spectra and optical rotation for both the (R,R) and (S,S) enantiomers of trans-stilbene oxide. jcchems.com The calculations are typically done using a functional like B3LYP with appropriate basis sets (e.g., TZVP for CD and aug-cc-pVDZ for OR). jcchems.com By comparing the experimentally measured chiroptical data (the sign of the optical rotation and the pattern of the CD spectrum) with the computationally predicted data, an unambiguous assignment of the absolute configuration for each eluted enantiomer can be made. jcchems.com This combined experimental-theoretical approach has been shown to be consistent with assignments made through other methods. jcchems.com

Reaction Channel Analysis (HAT, RAF, SET, SPLET)

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has been effectively applied to investigate the chiroptical properties of this compound, proving instrumental in the unambiguous assignment of the absolute configuration of its enantiomers. acs.orgchemrxiv.org In one such study, a chiral High-Performance Liquid Chromatography (HPLC) system was coupled with circular dichroism (CD) and optical rotation (OR) detectors to experimentally measure the CD spectra and specific rotation values for the separated enantiomers of racemic trans-stilbene oxide. acs.org

To complement these experimental findings, TD-DFT calculations were performed to predict the chiroptical properties for each isomer. acs.orgchemrxiv.org The theoretical calculations were consistent in predicting the correct combination of experimental CD bands and the sign of the optical rotation. acs.orgresearchgate.net This successful correlation between the experimental data and the theoretical predictions facilitated the definitive assignment of the absolute configuration for the enantiomers as (+)-(1R,2R)-stilbene oxide and (-)-(1S,2S)-stilbene oxide. acs.org The methodology demonstrates the power of combining experimental chiroptical measurements with TD-DFT calculations for assigning the absolute configuration of chiral molecules. acs.orgchemrxiv.org

Table 1: TD-DFT Calculation Levels for Chiroptical Properties of trans-Stilbene Oxide

Chiroptical Property Level of Theory
Circular Dichroism (CD) B3LYP/TZVP//B3LYP/VDZ(P)
Optical Rotation (OR) B3LYP/aug-cc-pVDZ//B3LYP/VDZ(P)

Data sourced from Castillo-González et al., 2015. acs.orgchemrxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

The enzymatic hydrolysis of this compound has been a subject of detailed investigation using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These computational techniques are essential for modeling chemical reactions within the complex environment of an enzyme active site. d-nb.infoaip.orgmsu.su For instance, the reaction mechanism and selectivity of soluble epoxide hydrolase (sEH) in hydrolyzing trans-stilbene oxide (t-SO) have been analyzed using combined QM/MM umbrella sampling molecular dynamics (MD) simulations. d-nb.infoaip.org

Initial simulations were performed at the AM1/CHARMM22 level of theory. d-nb.infoaip.org However, it was found that semiempirical QM methods like AM1 can overestimate activation barriers. aip.org To achieve greater accuracy and obtain activation barriers in agreement with experimental rate constants, higher-level ab initio QM/MM calculations, specifically at the SCS-MP2 level, were necessary. d-nb.infoaip.org These studies revealed that the selectivity of the ring-opening reaction is governed by multiple factors, including the proximity of the substrate to the nucleophilic residue (Asp333), electronic stabilization of the transition state, and crucial hydrogen bonding interactions with two tyrosine residues in the active site. d-nb.info The research also investigated the protonation state of a key histidine residue (His523), with results indicating that its protonated form is most consistent with experimental observations. d-nb.info Such QM/MM simulations are valuable for identifying the determinants of selectivity and can inform the design of novel enzyme catalysts. d-nb.infoaip.org

Table 2: QM/MM Methodologies Applied to this compound Hydrolysis by sEH

Method Level of Theory Purpose Finding
QM/MM MD Simulations AM1/CHARMM22 Analyze reaction pathways and selectivity Overestimated activation barriers
QM/MM Calculations B3LYP/CHARMM22 Refine potential energy barriers Barriers 10-15 kcal/mol lower than AM1
High-Level QM/MM SCS-MP2 Obtain accurate activation barriers Barriers in agreement with experimental rates

Data sourced from Himo et al., 2012. d-nb.infoaip.org

Empirical Valence Bond (EVB) Calculations for Enzyme Catalysis

The Empirical Valence Bond (EVB) method has emerged as a powerful computational tool for studying enzyme catalysis, particularly for the hydrolysis of trans-stilbene oxide (TSO) by potato epoxide hydrolase 1 (StEH1). nih.govresearchgate.netmolcas.org TSO is an ideal model substrate for these studies because its size allows it to almost completely fill the enzyme's active site, which simplifies the computational analysis by reducing the number of possible binding modes. nih.govresearchgate.net The EVB approach is a multiscale method that describes chemical reactivity using valence bond theory, making it well-suited for simulating enzymatic reactions. researchgate.netresearchgate.net

Extensive EVB simulations, often combined with free-energy perturbation and umbrella sampling (EVB-FEP/US) procedures, have been performed on wild-type StEH1 and several of its mutants. nih.govresearchgate.net These simulations have successfully reproduced experimental findings, including the differences in activity between various stereoisomers of the substrate and the impact of mutations on active-site residues. nih.govacs.org The calculations provided a detailed molecular model that explained the pH-dependence of the catalysis, the enzyme's regioselectivity, and changes in activity upon mutation. nih.gov A key insight from these EVB studies was the identification of a previously overlooked residue, H104, which is electrostatically linked to the general base H300, expanding the understanding of the canonical catalytic triad (B1167595) in this class of enzymes. nih.govmolcas.org

Table 3: Components of EVB Simulations for StEH1-Catalyzed TSO Hydrolysis

Component Description
Simulation Package Q (version 5.06)
Force Field OPLS-AA
EVB Region Substrate (TSO), side chains of D105 and H300, hydrolytic water molecule
Simulation Procedure EVB free energy perturbation/umbrella sampling (EVB-FEP/US)
Nonbonded Interaction Cutoff 10 Å (except for EVB region)
Long-Range Electrostatics Local Reaction Field (LRF) method

Data sourced from Amrein et al., 2015. nih.govresearchgate.net

Computer-Aided Directed Evolution of Enzymes (CADEE) Frameworks

The detailed mechanistic insights gained from computational studies on this compound hydrolysis are foundational for the rational design and directed evolution of enzymes. The Computer-Aided Directed Evolution of Enzymes (CADEE) framework is a simulation package designed to automate and streamline the process of in silico directed evolution. CADEE is particularly effective for modeling Sₙ2-like reactions within an MM/EVB framework, the very methodology successfully applied to the study of this compound hydrolysis by epoxide hydrolases.

The CADEE workflow involves supplying basic input files, performing initial screening mutagenesis (like a computational alanine (B10760859) scan), and then automatically analyzing the results to identify mutation "hotspots". Based on this analysis, further rounds of in silico evolution can be performed to screen libraries of mutations and quantitatively assess their effect on activation free energies. While the development of CADEE used triosephosphate isomerase as a pedagogical example, the underlying EVB approach it automates is precisely what was used to model the reaction of this compound in StEH1. nih.gov This connection highlights how fundamental computational studies on model substrates like this compound can pave the way for advanced enzyme engineering frameworks like CADEE, which aim to reduce the time and effort required to engineer enzymes with desired properties.

Computational Modeling of Biological Systems

Computational modeling of this compound within biological systems, specifically in the active sites of epoxide hydrolase enzymes, has provided profound, molecular-level insights into the principles of biocatalysis. nih.govacs.org Using trans-stilbene oxide as a model substrate, researchers have employed a combination of computational, structural, and kinetic studies to establish the fundamental principles governing enzyme activity and selectivity. nih.govmolcas.org These models have been crucial for understanding how enzymes achieve their remarkable enantio- and regioselectivity. d-nb.infonih.gov

The primary goals of this modeling have been to elucidate the detailed reaction mechanism, rationalize product distributions, and explain the effects of amino acid mutations. nih.gov For example, EVB simulations successfully reproduced the differences in reactivity between substrate stereoisomers and the consequences of mutating active-site residues in potato epoxide hydrolase 1 (StEH1). nih.gov Similarly, QM/MM calculations on soluble epoxide hydrolase (sEH) identified that selectivity is a complex interplay of substrate proximity to the nucleophile, transition state stabilization, and hydrogen bonding networks. d-nb.info These computational models provide a unified view of the factors driving catalysis and selectivity, offering a physically meaningful picture that is not always accessible through experimental methods alone. nih.govmolcas.org The insights gained are critical for guiding future enzyme design and engineering efforts. d-nb.infomolcas.org

Theoretical Studies of Excited States

Theoretical investigations into the excited-state dynamics of this compound have focused on the photo-induced ring-opening of the oxirane moiety. d-nb.info Full-dimensional trajectory calculations have been performed for trans-stilbene oxide after its promotion to the first excited state to understand the subsequent chemical transformations. d-nb.info

These theoretical studies found that upon excitation, the primary event is the dissociation of the C-C bond within the oxirane ring. d-nb.info The simulations showed that the dynamics predominantly follow a disrotatory ring-opening process. d-nb.info This theoretical outcome is consistent with the predictions of the Woodward-Hoffmann rules for such electrocyclic reactions. d-nb.info However, it was also noted that analysis of the reduced-dimensionality potential energy surface did not show an obvious energetic preference for the disrotatory pathway over the conrotatory one, despite the trajectory simulations exclusively following the former. d-nb.info This suggests a more complex dynamic control over the reaction pathway. Interestingly, these theoretical findings are contextualized by experimental photochemical studies that have reported the formation of some symmetry-forbidden products, indicating that while the disrotatory mechanism is dominant, other pathways may be accessible. d-nb.info

Biological Activities and Toxicological Mechanisms

Enzyme Induction and Modulation

trans-Stilbene (B89595) oxide (TSO) is recognized for its capacity to induce the expression of various genes responsible for the metabolism and transport of foreign compounds within the liver. nih.gov This characteristic positions it as a compound with effects similar to phenobarbital, a well-known inducer of drug-metabolizing enzymes. nih.govsmolecule.com The induction of these enzymes is a critical aspect of the body's defense mechanism against chemical insults.

The activation of the Constitutive Androstane Receptor (CAR) is a key mechanism through which trans-stilbene oxide exerts its effects on gene expression. nih.gov CAR is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in drug metabolism and detoxification. nih.govcuni.cz Studies have shown that TSO can activate a reporter plasmid containing nuclear receptor 1 (NR1) binding sites in HepG2 cells, demonstrating its ability to interact with and activate CAR. nih.gov Furthermore, TSO treatment has been shown to increase the activity of a CAR binding element luciferase reporter construct in both HepG2 cells transfected with rat CAR and in mouse liver. nih.gov

A hallmark of CAR activation by trans-stilbene oxide is the induction of Cytochrome P450 2B (Cyp2B) mRNA expression in the liver. nih.govsmolecule.com This induction is considered a phenobarbital-like effect. nih.govresearchgate.net In mouse liver, TSO administration leads to an increased expression of Cyp2b10 mRNA. nih.gov The involvement of CAR in this process is confirmed by studies using CAR-null mice, where the induction of Cyp2b10 by TSO was significantly diminished compared to wild-type mice. nih.govresearchgate.net Similarly, in Wistar-Kyoto rats, TSO induced CYP2B1/2 expression in a gender-dependent manner, with a greater induction observed in males, which is suggestive of a CAR-dependent mechanism. nih.gov

For CAR to regulate gene transcription, it must translocate from the cytoplasm to the nucleus. trans-Stilbene oxide has been shown to facilitate this critical step. nih.gov In mouse liver, TSO treatment increased the nuclear localization of CAR. nih.govresearchgate.net This finding provides direct evidence that TSO promotes the movement of CAR to its site of action within the cell, a prerequisite for the subsequent activation of its target genes. nih.gov

In addition to its effects on CAR, trans-stilbene oxide also activates the Nuclear factor-erythroid-2-related factor-2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress. windows.netnih.govnih.gov Stilbenes, as a class of compounds, are known to modulate the Nrf2/ARE pathway. windows.net TSO, specifically, has been shown to increase the nuclear staining of Nrf2 in the liver. nih.govresearchgate.net

The activation of Nrf2 leads to its binding to the Antioxidant/Electrophile Response Element (ARE), a specific DNA sequence in the promoter region of its target genes. windows.netsci-hub.st trans-Stilbene oxide has been demonstrated to activate an ARE-luciferase reporter construct in transfected HepG2 cells. nih.govresearchgate.net This indicates that TSO initiates the signaling cascade that results in the transcriptional activation of Nrf2-regulated genes. nih.gov

Following Nrf2 activation, the expression of its target genes is upregulated. Research has shown that TSO administration increases the mRNA expression of NAD(P)H:quinone oxidoreductase (Nqo1) and multidrug resistance-associated protein 3 (Mrp3) in the livers of male mice. nih.gov Importantly, the induction of Nqo1 and Mrp3 mRNA by TSO was observed to be independent of CAR, as it occurred equally in both wild-type and CAR-null mice. nih.govresearchgate.net This suggests that TSO induces the expression of these particular genes through a mechanism that is distinct from CAR activation and is likely mediated by Nrf2. nih.gov In rats, TSO was also found to induce Mrp3 in a manner independent of CAR. nih.govdrugbank.com

Research Findings on Stilbene (B7821643) Oxide's Biological Activities

The following table summarizes the key research findings on the interaction of trans-stilbene oxide with the CAR and Nrf2 pathways.

Pathway Mechanism Key Findings Model System
CAR Activation Induction of Target GenesIncreased Cyp2b10 mRNA expression. nih.govMouse Liver
Induction of CYP2B1/2 mRNA expression. nih.govRat Liver
Nuclear TranslocationIncreased nuclear localization of CAR. nih.govMouse Liver
Reporter Gene ActivationActivated a CAR-responsive reporter plasmid. nih.govHepG2 Cells
Nrf2 Activation Induction of Target GenesIncreased Nqo1 and Mrp3 mRNA expression. nih.govMouse Liver
Induction of Mrp3 mRNA expression. drugbank.comRat Liver
Nuclear TranslocationIncreased nuclear staining of Nrf2. nih.govMouse Liver
Reporter Gene ActivationActivated an ARE-luciferase reporter construct. nih.govHepG2 Cells
Antioxidant/Electrophile Response Element Activation

Epoxide Hydrolase Induction

trans-Stilbene oxide is a recognized inducer of epoxide hydrolase activity. oup.com Studies in rat liver have demonstrated that trans-stilbene oxide can cause a significant, 3.7-fold induction of nuclear epoxide hydrolase. oup.com This enzyme, also known as soluble epoxide hydrolase (sEH) or trans-stilbene oxide hydrolase, catalyzes the hydrolysis of epoxides to their corresponding diols. qmul.ac.ukexpasy.org The induction of this enzyme is a critical aspect of detoxification, as it enhances the metabolism of potentially mutagenic epoxides. For instance, the induction of epoxide hydrolase by trans-stilbene oxide leads to a decrease in the binding of 9-hydroxy-benzo[a]pyrene-4,5-oxide to nuclear DNA. oup.com

The induction of epoxide hydrolase by trans-stilbene oxide is not limited to the liver. Research has shown that it also induces this enzyme in the kidney. tandfonline.com Furthermore, this induction has been observed across different species, including rabbits and tilapia, with increases of 350% and 210% in epoxide hydrolase activity, respectively. tandfonline.com There are multiple forms of epoxide hydrolase, and they are located in various subcellular compartments, including the cytosol, microsomes, and peroxisomes. nih.govnih.govnih.gov trans-Stilbene oxide serves as a substrate for the cytosolic form of the enzyme. nih.govnih.gov The enzyme that hydrates trans-stilbene oxide is distinct from the one that metabolizes arene oxides like benzo[a]pyrene (B130552) 4,5-oxide, showing different pH optima and responses to inhibitors. nih.gov

Modulation of Cytochrome P450 Enzymes (General Stilbene Context)

Stilbene compounds, including stilbene oxide, are known to modulate the activity of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases critical for the metabolism of a wide range of substances. trans-Stilbene oxide has been identified as a phenobarbital-like inducer of CYP450 genes. nih.gov In rats, it can cause a substantial activation of cerebral CYP2B1, CYP2B2, and CYP3A1 mRNA levels. nih.gov The (+)-enantiomer of trans-stilbene oxide has been found to be a more potent inducer of liver microsomal cytochrome P-450-dependent monooxygenases compared to the (-)-enantiomer, a difference attributed to stereoselective metabolism. nih.gov

Other stilbene derivatives also exhibit significant interactions with CYP450 enzymes. For example, certain methoxy-trans-stilbenes have shown potent inhibitory action against CYP1B1 activity. researchgate.net Specifically, 3,4,2'-trimethoxy-trans-stilbene is a highly potent and selective inhibitor of CYP1B1. researchgate.net The interaction of stilbenes with CYP450 enzymes, particularly those in family 1 (CYP1A1, CYP1A2, CYP1B1), is linked to their potential anticancer activities through the inhibition of procarcinogen activation. researchgate.netacs.org

Genotoxicity and Detoxification Pathways

Sister Chromatid Exchange (SCE) Induction

trans-Stilbene oxide is a known genotoxic agent, capable of inducing sister chromatid exchanges (SCEs) in cultured human lymphocytes. oup.comnih.gov This effect is a sensitive measure of DNA damage. oup.comoup.com The induction of SCEs by trans-stilbene oxide has been observed in a dose-dependent manner. nih.govnih.gov Interestingly, while it strongly enhances SCE frequency, trans-stilbene oxide does not appear to induce gene mutations at the hprt locus in Chinese hamster V79 cells, highlighting a specific pattern of genotoxicity. nih.gov

The genotoxic effects of trans-stilbene oxide are closely linked to an individual's capacity for detoxification. oup.comresearchgate.net Specifically, the ability to conjugate trans-stilbene oxide with glutathione, a reaction mediated by Glutathione S-Transferases (GSTs), plays a crucial role. oup.com Individuals with lower detoxification capacity exhibit higher levels of SCE induction when exposed to trans-stilbene oxide. oup.comoup.com

Glutathione S-Transferases (GSTs) Polymorphism

Genetic polymorphisms in the Glutathione S-Transferase (GST) superfamily of enzymes are significant modulators of this compound's genotoxicity. oup.comnih.gov GSTs are central to the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione. oup.comarchivesofrheumatology.orgnih.gov

GSTM1 Activity and Genotype

The GSTM1 gene is polymorphically expressed in humans, with approximately 50% of Caucasians having a homozygous deletion (GSTM1 null genotype), resulting in a lack of GSTM1 enzyme activity. oup.comnih.govaacrjournals.org trans-Stilbene oxide is a model substrate for the GSTM1 enzyme. oup.comnih.govresearchgate.net Individuals with the GSTM1 null genotype are unable to effectively detoxify trans-stilbene oxide via this pathway. nih.govresearchgate.net

This deficiency has direct consequences on their susceptibility to the genotoxic effects of the compound. oup.com Studies have consistently shown that individuals with the GSTM1 null genotype exhibit a significantly higher induction of sister chromatid exchanges (SCEs) in their lymphocytes upon exposure to trans-stilbene oxide compared to individuals with the GSTM1 positive genotype. oup.comoup.comnih.gov For example, at a concentration of 50 μM trans-stilbene oxide, GSTM1 null individuals showed a 1.8-fold higher SCE induction. oup.comnih.gov At 75 μM and 150 μM, the induction was 1.5- and 1.3-times higher, respectively, in the GSTM1 null group. nih.gov This demonstrates that GSTM1 activity provides a protective effect against the DNA damage caused by trans-stilbene oxide. oup.comoup.com

SCE Induction by trans-Stilbene Oxide based on GSTM1 Genotype
TSO ConcentrationFold Increase in SCE Induction (GSTM1 Null vs. GSTM1 Positive)Reference
50 µM1.8 oup.comnih.gov
75 µM1.5 nih.gov
150 µM1.3 nih.gov
GSTT1 Genotype Interference

Similar to GSTM1, the GSTT1 gene also exhibits a null polymorphism, which is present in about 10-20% of Caucasians. oup.comoup.comnih.gov The GSTT1 enzyme is particularly active in erythrocytes, making it potentially important for detoxification in whole-blood cultures. oup.comoup.comnih.gov While GSTT1 genotype has been shown to affect the genotoxicity of other epoxides, research on its interaction with trans-stilbene oxide has not shown a clear or unequivocal effect. oup.comnih.gov Studies investigating the induction of SCEs by trans-stilbene oxide in human lymphocytes found that the GSTT1 genotype did not significantly modulate the genotoxic response. oup.com This suggests that while GSTT1 is a key enzyme in detoxifying certain compounds, GSTM1 appears to be the primary enzyme involved in the detoxification of trans-stilbene oxide. oup.com

Antimicrobial and Antifungal Properties

This compound, a derivative of stilbene, has been a subject of scientific inquiry for its potential biological activities, including its effects on microorganisms. ontosight.ai Stilbenoids, the larger family of compounds to which this compound belongs, are naturally produced by plants as a defense mechanism against pathogens. nih.govnih.gov This has led to research into their potential as antimicrobial and antifungal agents for various applications. nih.govnih.govresearchgate.netresearchgate.net

Stilbene derivatives have demonstrated activity against a range of bacteria and fungi. ontosight.airesearchgate.netmdpi.comnih.gov The antimicrobial efficacy of stilbenoids is influenced by their chemical structure. For instance, the presence and position of hydroxyl groups on the stilbene core are often crucial for their activity. mdpi.comnih.gov Some studies suggest that methoxylated stilbenes, like pterostilbene, may exhibit stronger antifungal properties than their hydroxylated counterparts, such as resveratrol (B1683913), potentially due to increased lipophilicity and better penetration of fungal cell membranes. mdpi.comesf.edu

Research has explored the potential of stilbene derivatives to work in synergy with existing antibiotics, which could help address the growing issue of antibiotic resistance. mdpi.comnih.gov For example, certain stilbene derivatives have been shown to enhance the effectiveness of antibiotics against strains like Staphylococcus aureus.

While much of the research has focused on naturally occurring stilbenoids like resveratrol and pterostilbene, synthetic derivatives are also being investigated. researchgate.netajrconline.org These synthetic analogues can be designed to have improved antimicrobial activity compared to the natural compounds. nih.govresearchgate.net The structural features of stilbenes, including this compound, contribute to their biological efficacy, making them a continued area of interest in the development of new antimicrobial and antifungal therapies. nih.gov

Table 1: Antimicrobial and Antifungal Research on Stilbene Derivatives

Compound/DerivativeTarget Organism(s)Key Findings
Stilbene derivativesVarious bacteria and fungiShow activity against a range of bacterial and fungal strains. ontosight.ai
Dimer stilbeneStaphylococcus aureusExhibits synergistic effects with antibiotics targeting protein synthesis.
ResveratrolPyricularia oryzae, Clodosporium cuccumerinum, Botrytis cinerea, Plasmopara viticola, Sphaeropsis sapineaDemonstrates antifungal activity against these plant pathogenic fungi. mdpi.comnih.gov
PterostilbeneFungiShows stronger antifungal properties in vitro compared to resveratrol. mdpi.com
Isorhapontigenin (B148646)Neisseria gonorrhoeaeDisplays antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 19.53 µg/mL. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Moleculesontosight.ai

The utility of stilbene (B7821643) oxide as a foundational component in the synthesis of more intricate molecules is well-established. ontosight.ai The epoxide ring serves as a latent 1,2-diol, which can be unmasked under various conditions to reveal two new sites for chemical modification. This property is particularly advantageous in multi-step syntheses where the controlled and sequential introduction of functional groups is paramount.

Stilbene oxide and its derivatives are significant intermediates in the synthesis of pharmaceutical compounds. smolecule.commarketresearchintellect.com The epoxide moiety can be opened by a variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur, to generate a wide range of structures that form the core of many biologically active molecules. For instance, the ring-opening of this compound can lead to the formation of amino alcohols, diols, and other key synthons that are subsequently elaborated into active pharmaceutical ingredients (APIs). ontosight.ai Its role as an intermediate allows for the efficient assembly of complex drug candidates. marketresearchintellect.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound is a valuable precursor in asymmetric synthesis. ontosight.ai The reaction of this compound with chiral nucleophiles can proceed with high diastereoselectivity, allowing for the creation of specific stereoisomers. smolecule.com Furthermore, enantiomerically enriched or pure this compound can be used to transfer its chirality to new molecules. For example, the asymmetric synthesis of one of the enantiomers of a trans-stilbene (B89595) oxide derivative has been achieved with a 47% enantiomeric excess. tandfonline.com The development of chiral catalysts for the epoxidation of stilbenes and the kinetic resolution of racemic this compound are active areas of research aimed at producing enantiopure epoxides for chiral synthesis. rsc.org

Pharmaceutical Synthesis Intermediate

Substrate in Enzymatic Reactionssmolecule.com

This compound serves as a model substrate for various enzymes, particularly epoxide hydrolases (EHs). ontosight.aioup.com These enzymes play a crucial role in the metabolism of xenobiotics by catalyzing the hydrolysis of epoxides to their corresponding diols. ontosight.ai The use of cis- and trans-stilbene oxide allows researchers to probe the stereoselectivity and regioselectivity of these enzymes. oup.com For example, studies with potato epoxide hydrolase 1 (StEH1) have utilized trans-stilbene oxide to understand the enzyme's activity and selectivity, which is valuable for developing biocatalytic processes for the production of enantiopure chemicals. diva-portal.org The enzymatic induction by trans-stilbene oxide has also been studied, showing an increase in the activity of enzymes like UDP-glucuronyl transferase and UDP-glucose dehydrogenase. nih.gov

Research Reagentmarketresearchintellect.com

Beyond its direct application in synthesis, this compound is a valuable research reagent for studying reaction mechanisms and developing new synthetic methodologies. smolecule.com Its well-defined structure and predictable reactivity make it an ideal model system. For example, the rearrangement of cis- and trans-stilbene oxides using Lewis acids like boron trifluoride etherate has been used as an educational tool to illustrate the principles of epoxide rearrangements. acs.org It is also used in the development of new catalytic systems, such as those for alkene epoxidation. sigmaaldrich.cn Furthermore, trans-stilbene oxide is employed in the evaluation of chiral stationary phases for high-performance liquid chromatography (HPLC). sigmaaldrich.cnsigmaaldrich.com

Derivatization and Functionalization

The epoxide ring of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. This allows for the derivatization of the stilbene scaffold, leading to compounds with diverse properties and applications.

This compound can participate in cycloaddition reactions, further expanding its synthetic utility. A notable example is the formal [3+2] cycloaddition reaction between electron-rich aryl epoxides and alkenes, catalyzed by a Lewis acid, to produce tetrasubstituted tetrahydrofurans. mdpi.com While this specific reaction was demonstrated with derivatives of this compound, it highlights the potential of the epoxide to act as a three-atom component in cycloadditions. Additionally, the reaction of trans-stilbene with phenylnitroso oxide, generated in situ, proceeds via a [3+2] cycloaddition to form a metastable dioxazolidine intermediate. researchgate.netbenthamscience.com This reactivity opens avenues for the synthesis of novel heterocyclic systems.

Ring-Opening Polymerizations

The application of this compound in ring-opening polymerizations (ROP) to create polyethers is a topic of significant chemical interest due to the potential of incorporating rigid diphenyl groups directly into the polymer backbone. However, the direct polymerization of this compound via standard ring-opening mechanisms is exceptionally challenging and generally not a viable route for synthesizing high molecular weight polymers. This difficulty is primarily attributed to the significant steric hindrance imposed by the two bulky phenyl groups attached to the oxirane ring.

While this compound is noted as a component in polymer production, its role is typically that of a chemical intermediate for creating other functional molecules rather than serving as a direct monomer in ring-opening polymerization. marketresearchintellect.com The inherent reactivity of the epoxide ring allows for various ring-opening reactions with nucleophiles or under acidic conditions, but these reactions typically terminate after the initial opening, yielding small molecules instead of propagating to form a polymer chain. arkat-usa.orgcymitquimica.com

Challenges in this compound Polymerization

The primary obstacle to the ring-opening polymerization of this compound is steric hindrance. The two phenyl groups on adjacent carbons of the oxirane ring create a crowded environment that significantly impedes the approach of both initiating species and subsequent monomer units. This steric congestion drastically reduces the reactivity of the monomer towards polymerization.

In the context of epoxide polymerization, both cationic and anionic mechanisms involve the nucleophilic attack of a monomer on the active chain end (or vice-versa).

Cationic Ring-Opening Polymerization (CROP): In this mechanism, the epoxide oxygen is first protonated or coordinated to a Lewis acid, forming a reactive oxonium ion. A monomer molecule then attacks one of the ring carbons. For this compound, the bulky phenyl groups shield the electrophilic carbons from attack by an incoming monomer, thus preventing propagation.

Anionic Ring-Opening Polymerization (AROP): This mechanism involves the attack of a strong nucleophile (anion) on one of the epoxide carbons. While the ring may open, the resulting bulky alkoxide chain end would be sterically hindered from attacking another this compound monomer, again halting polymerization.

A summary of the outcomes of reactions involving the ring-opening of this compound highlights the prevalence of small molecule formation over polymerization.

Reaction TypeReagents/ConditionsMajor Product(s)Polymer FormationReference
Cationic Isomerization Polymeric phosphonium (B103445) saltsDiphenyl acetaldehydeNo orgsyn.org
Nucleophilic Ring-Opening Lithium bromide / Amberlyst 15Bromo-functionalized 1,2-diarylethanolsNo arkat-usa.orgresearchgate.net
Nucleophilic Ring-Opening Thiophenols / Chiral Catalystsβ-Hydroxy sulfidesNo beilstein-journals.org
Nucleophilic Ring-Opening Amines / Scandium Catalystsβ-Amino alcoholsNo researchgate.net
Attempted Homopolymerization Cationic, Anionic, Radical InitiatorsNo polymerNo vt.edu

The data clearly indicates that while the this compound ring can be readily opened, the steric barrier presented by the phenyl groups prevents the sequential addition of monomer units required for polymerization. The reactions instead terminate after a single addition or lead to rearrangement products. Therefore, despite the potential for creating polymers with unique properties, the direct ring-opening polymerization of this compound remains an unsolved challenge in polymer chemistry.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies with Enhanced Stereocontrol

The synthesis of stilbene (B7821643) oxide, particularly its enantiomerically pure forms, remains a significant area of research. The development of novel synthetic methodologies with superior stereocontrol is crucial for its application in pharmaceuticals and chiral materials. Future efforts will likely focus on creating more efficient and selective catalytic systems for the asymmetric epoxidation of stilbenes.

Researchers are exploring innovative catalysts to achieve high enantioselectivity. For instance, iron-catalyzed asymmetric epoxidation has shown promise, although high selectivity has often been limited to specific substrates. nih.gov The development of new chiral ketones and their application in epoxidation with reagents like Oxone® represents another promising, albeit currently moderately selective, avenue. clockss.orgscispace.com A particularly novel approach involves the use of optically active C2 symmetric allene-containing bisphosphine oxides, which have demonstrated the ability to catalyze the addition of SiCl4 to meso-epoxides with high enantioselectivity, opening a new platform for ligand development. nih.gov

Future work will aim to overcome the limitations of current systems, such as the need for high catalyst loadings or the narrow substrate scope. nih.govnih.gov The goal is to develop robust, versatile, and highly enantioselective methods for producing both cis- and trans-stilbene (B89595) oxides, which will be instrumental for their broader synthetic utility.

Table 1: Selected Catalytic Systems for Asymmetric Epoxidation of Stilbenes

Catalyst System Substrate Oxidant Key Findings Reference
Fe(OTf)₂-Phenanthroline Ligand β,β-disubstituted enones H₂O₂ Good yield and excellent enantioselectivities (up to 92% ee) for a previously inaccessible substrate class. nih.gov
Chiral 7-membered Ketones trans-Stilbene Oxone® Catalytic behavior established, yielding (R,R)-stilbene oxide in up to 30% ee. clockss.org
Allene-containing bisphosphine oxides/SiCl₄ meso-Stilbene oxides - High enantioselectivity observed, suggesting allenes as a new platform for chiral ligand development. nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While stilbene derivatives are known for a wide range of biological activities, including anti-inflammatory and anticancer properties, the specific molecular mechanisms of stilbene oxide are less understood. ontosight.aithieme-connect.commdpi.com Future research must focus on a deeper, molecular-level elucidation of its biological interactions to harness its therapeutic potential.

Initial studies indicate that this compound can inhibit epoxide hydrolases, enzymes crucial for detoxifying harmful epoxides, and induce oxidative stress in cells. It is also explored as a precursor for novel anticancer agents. ontosight.ai However, the precise molecular targets remain to be fully identified. Stilbenes, in general, are known to interact with a variety of targets, including transcription factors like NF-κB, enzymes such as cyclooxygenases (COX-1, COX-2), and protein kinases (e.g., PI3K-AKT, MAPK). thieme-connect.comresearchgate.net A critical future direction is to investigate whether this compound and its metabolites interact with these or other pathways.

Furthermore, it is known that the metabolism of stilbenes can lead to the formation of more active derivatives. For example, trans-stilbene is metabolized by liver enzymes like CYP1A1/2 to form 4-hydroxystilbene, which exhibits estrogenic effects, whereas this compound itself does not initially possess these properties. mdpi.comjst.go.jp Understanding the metabolic fate of this compound is paramount. Research should aim to identify its metabolites and their subsequent biological activities and molecular targets, which could reveal new therapeutic opportunities or potential toxicities.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to investigate the reactivity and properties of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. Future research will increasingly rely on advanced computational modeling to gain a predictive understanding of its chemical and biological behavior.

Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) methods are already being used to unravel complex reaction mechanisms. For example, DFT studies have detailed the mechanism of epoxide formation from sulfur ylides and aldehydes to produce this compound, highlighting the critical role of torsional rotation in determining the final stereochemistry. nih.gov Computational models have also been employed to study the Lewis acid-catalyzed rearrangement of this compound, helping to explain product selectivity. digitellinc.comconicet.gov.ar

Looking ahead, these models can be used to predict the outcomes of new synthetic reactions, guiding the design of more efficient and selective catalysts. nih.gov For instance, computational studies on chiral zeolite catalysts have provided insights into how the catalyst's structure dictates the reaction pathway (Sₙ1 vs. Sₙ2) for the ring-opening of trans-stilbene oxide. nih.gov In the biological realm, in silico modeling can predict the pharmacokinetic properties and potential biological activities of this compound and its derivatives, providing a foundation for further experimental investigation into their therapeutic potential. mdpi.comresearchgate.net

Exploration of New Catalytic Systems for this compound Transformations

The epoxide ring of this compound is highly reactive, making it a versatile precursor for a variety of valuable chemical transformations, most notably ring-opening reactions. lboro.ac.uk A significant future research direction is the exploration of new and improved catalytic systems that can control the regio- and stereoselectivity of these transformations.

Current research has demonstrated the utility of various catalysts for the asymmetric ring-opening (ARO) of meso-stilbene oxides. These include metal-salen complexes (e.g., Cr-salen), which can afford amino alcohols with high yields and enantioselectivity. mdpi.com Another promising area is the use of heterogeneous catalysts like homochiral metal-organic frameworks (MOFs), which have shown excellent yield and enantioselectivity (up to 97% ee) in the ARO of cis-stilbene (B147466) oxide with aromatic amines and offer the advantage of being recyclable. rsc.org

Future investigations should focus on expanding the toolbox of catalysts for this compound transformations. This includes developing systems that are more sustainable, use earth-abundant metals, and operate under milder conditions. nih.gov The development of catalysts for novel transformations beyond simple ring-opening is another unexplored avenue. For example, systems that could facilitate cycloaddition reactions or rearrangements to novel scaffolds would significantly broaden the synthetic utility of this compound. researchgate.netdiva-portal.org

Table 2: Examples of Modern Catalysts for this compound Ring-Opening

Catalyst System Nucleophile Key Findings Reference
Cr–salen complex Anilines High yields, complete diastereocontrol, and high enantioselectivity (up to 90% ee). mdpi.com
Homochiral MOFs (e.g., (R)-ZnMOF-4) 1-Naphthylamine High yield (up to 95%) and excellent enantioselectivity (up to 97% ee); catalyst is recyclable. rsc.org
Scandium–bipyridine complex Thiophenol Good yields and high enantioselectivities for the corresponding β-hydroxy sulfides. beilstein-journals.org

Integration of this compound into Supramolecular Chemistry and Materials Science

The unique structural and photophysical properties of the stilbene core make this compound an attractive building block for supramolecular assemblies and advanced materials. cymitquimica.comwiley-vch.de Future research is expected to increasingly integrate this compound into these fields, leading to novel functionalities and applications.

In materials science, this compound is already used in the development of high-performance polymers and photonic materials. marketresearchintellect.com Its derivatives can be incorporated into polymer backbones to enhance thermal and chemical resistance. marketresearchintellect.com A significant area for future exploration is the use of chiral stilbene oxides in the creation of chiral polymers and materials with unique optical properties. For instance, trans-stilbene oxide has been used in fabricating chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. sigmaaldrich.com

In supramolecular chemistry, the stilbene unit can act as a photoresponsive element. Recent studies have shown that stilbene derivatives can form ternary complexes with host molecules like cucurbit nih.govuril, which can template selective photochemical reactions. chemrxiv.org Investigating the host-guest chemistry of this compound could lead to the development of "smart" materials that respond to external stimuli or new systems for controlled chemical reactions. The integration of this compound into macrocycles or as a tether in complex molecular architectures also presents an intriguing, yet underexplored, research avenue. rsc.orgmdpi.com

Table 3: Compound Names Mentioned in this Article

Compound Name Chemical Formula
This compound (cis and trans) C₁₄H₁₂O
Stilbene (cis and trans) C₁₄H₁₂
4-hydroxystilbene C₁₄H₁₂O
Oxone® 2KHSO₅·KHSO₄·K₂SO₄
Silicon tetrachloride (SiCl₄) SiCl₄
Aniline C₆H₇N
Thiophenol C₆H₆S
1-Naphthylamine C₁₀H₉N
Diphenylacetaldehyde (B122555) C₁₄H₁₂O
Diphenylethanone C₁₄H₁₂O

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing stilbene oxide, and how do reaction conditions influence stereoselectivity?

  • This compound is commonly synthesized via epoxidation of stilbene. Catalytic methods using cobalt-based metal–organic frameworks (MOFs) under aerobic conditions (e.g., O₂ at 50 mL/min in DMF) yield trans-stilbene oxide with high selectivity . For cis-stilbene oxide, photochemical isomerization or specific catalytic systems (e.g., cytochrome P-450 models) are employed . Reaction parameters such as solvent polarity, oxygen flow rate, and catalyst recyclability must be optimized to minimize side reactions like isomerization .

Q. How can researchers characterize this compound and its derivatives using spectroscopic and chromatographic techniques?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming epoxide ring formation and stereochemistry (e.g., cis vs. trans isomers) .
  • HPLC-MS : Used to detect modifications in proteins or peptides incubated with this compound. For example, a mass shift of +196.09 [M+H]+^+ indicates lysine modification .
  • Chiral chromatography : Essential for resolving enantiomers of trans-stilbene oxide, as demonstrated via retention factor (kk) analysis using specialized columns .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • This compound must be stored in airtight containers away from oxidizers and light. Personal protective equipment (PPE), including nitrile gloves (EN 374 standard), safety goggles, and lab coats, is mandatory. Engineering controls (e.g., fume hoods) and post-exposure measures (e.g., safety showers) are required due to its potential reactivity and toxicity .

Advanced Research Questions

Q. How does this compound serve as a mechanistic probe in enzyme-catalyzed reactions?

  • This compound is a substrate for glutathione S-transferases (GSTs), enabling studies on enzyme kinetics and genetic polymorphisms. For example, human GST isoforms exhibit varying activities toward trans-stilbene oxide due to gene deletions or mutations, which can be quantified via HPLC-based assays .
  • In cytochrome P-450 models, cis-stilbene oxide is used to investigate oxygen-transfer mechanisms and intermediate radical formation .

Q. What experimental strategies resolve contradictions in the catalytic activity of MOFs for stilbene epoxidation?

  • Conflicting reports on MOF stability can be addressed via post-reaction characterization (e.g., SEM/XRD to confirm structural integrity) and kinetic studies. For instance, Co-MOFs exhibit deactivation over cycles due to pore blockage but retain crystallinity, suggesting surface fouling rather than structural collapse .
  • Isotopic labeling (e.g., 18^{18}O₂) can clarify oxygen sources in epoxidation pathways, distinguishing between lattice oxygen vs. gaseous oxygen contributions .

Q. How can this compound be utilized to study protein modification in vitro, and what analytical challenges arise?

  • This compound reacts with lysine residues in proteins (e.g., StlE), forming adducts detectable via HPLC-MS (e.g., m/z 1092.94 [M+H]+^+). Challenges include:

  • False positives : Non-specific modifications (e.g., m/z 1081.93 [M+H]+^+) require extraction ion chromatograms (EIC) for validation .
  • Steric hindrance : Larger proteins may limit epoxide accessibility, necessitating denaturation or site-directed mutagenesis to expose reactive residues .

Q. What role does this compound play in photoredox catalysis, and how can competing pathways be controlled?

  • In photo-mediated hydroamination, this compound forms via oxygen transfer from N-oxide photocatalysts. Competing pathways (e.g., isomerization to phenanthrene under UV light) are mitigated by:

  • Oxygen exclusion : Using deoxygenated solvents to prevent dehydrogenation .
  • Quenching studies : Stern-Volmer experiments (e.g., KsvK_{sv} = 40.0 M1^{-1} for (E)-stilbene) identify dominant quenching mechanisms (e.g., energy vs. electron transfer) .

Methodological Considerations

Q. How should researchers design experiments to investigate the environmental fate of this compound?

  • Degradation studies : Use LC-MS/MS to track oxidation byproducts (e.g., phenanthrene derivatives) under UV irradiation .
  • Toxicity assays : Combine in vitro models (e.g., apoptosis assays via flow cytometry) with in silico predictions (e.g., QSAR models) to assess ecotoxicological risks .

Q. What statistical approaches are recommended for analyzing enantiomeric excess (ee) in this compound derivatives?

  • Chiral stationary phases : Use columns with cellulose-based phases for high-resolution separation.
  • Calibration curves : Constructed with racemic and enantiopure standards to quantify ee via peak area ratios .

Contradictions and Open Questions

  • Enzyme specificity : Discrepancies in GST isoform activity toward this compound may stem from uncharacterized genetic variants or post-translational modifications .
  • Photochemical pathways : Conflicting reports on cis-to-trans isomerization efficiency highlight the need for standardized light sources and dosimetry in photoredox studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.